molecular formula C11H10O3 B14743741 Nemotinic acid CAS No. 539-98-0

Nemotinic acid

Cat. No.: B14743741
CAS No.: 539-98-0
M. Wt: 190.19 g/mol
InChI Key: DOCWUDHOAPAYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemotinic acid is a carbonyl compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

539-98-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-hydroxyundeca-5,6-dien-8,10-diynoic acid

InChI

InChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14)

InChI Key

DOCWUDHOAPAYAN-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC=C=CC(CCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Nemotinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotinic acid, a fascinating polyacetylene, stands as a testament to the rich chemical diversity found within the fungal kingdom. This technical guide provides an in-depth exploration of the discovery, natural sources, and isolation of this unique metabolite. While specific quantitative data from its initial discovery remains locked behind the paywall of older literature, this document compiles the available information and presents a generalized, robust protocol for its extraction and purification from its natural fungal source. Furthermore, this guide delves into the broader biological context of polyacetylenes from fungi and outlines what is known about the biosynthesis of these intriguing compounds.

Discovery and Natural Source

This compound, chemically identified as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, was first discovered as a metabolite of the Basidiomycete fungus, Poria subacida (also historically referred to as Poria tenuis or in early studies as culture B. 841). The pioneering work in the 1960s by researchers such as J. D. Bu'Lock and G. N. Smith was instrumental in identifying a series of polyacetylenic compounds from Poria species, including this compound. Their studies, employing isotopic labeling with [1-¹⁴C]acetate, were crucial in demonstrating the biosynthetic origins of these compounds from fatty acid pathways.

While the original publications provide the most definitive account of the discovery, their accessibility is limited. However, the consistent identification of Poria subacida as the source provides a clear starting point for the isolation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
IUPAC Name 4-hydroxyundeca-5,6-dien-8,10-diynoic acid
CAS Number 539-98-0
Chemical Class Polyacetylene
Appearance Likely unstable oil or solid (typical for polyacetylenes)
Solubility Expected to be soluble in organic solvents like ether, ethyl acetate, and methanol

Experimental Protocols: Isolation and Purification

The following is a detailed, generalized methodology for the isolation and purification of this compound from Poria subacida, based on common practices for extracting polyacetylenes from fungal cultures.

Fungal Cultivation
  • Strain: Poria subacida.

  • Medium: A suitable liquid medium, such as a modified Czapek-Dox broth or potato dextrose broth, is prepared. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., sodium nitrate or peptone), and essential mineral salts.

  • Inoculation: The liquid medium is inoculated with a mycelial slurry or agar plugs of a pure culture of Poria subacida.

  • Incubation: The culture is incubated under static or shaken conditions at a controlled temperature (typically 25-28°C) in the dark for a period of 2-4 weeks to allow for sufficient biomass and secondary metabolite production.

Extraction of this compound
  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration. Both the mycelium and the broth should be processed as polyacetylenes can be both intracellular and extracellular.

  • Mycelial Extraction: The harvested mycelium is dried and then ground to a fine powder. The powder is subsequently extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (2:1, v/v).

  • Broth Extraction: The culture filtrate (broth) is acidified to a pH of approximately 3-4 with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. The acidified broth is then subjected to liquid-liquid extraction with an immiscible organic solvent like diethyl ether or ethyl acetate. This process is repeated multiple times to ensure complete extraction.

Purification of this compound
  • Solvent Partitioning: The crude extracts from the mycelium and broth are combined and concentrated under reduced pressure. The residue is then partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or acetonitrile) to remove highly non-polar lipids. This compound is expected to partition into the more polar layer.

  • Chromatography: The polar fraction is subjected to further purification using chromatographic techniques.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The elution can be isocratic or a gradient.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), alkyne (-C≡C-), and allene (C=C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption of the conjugated polyacetylene chromophore.

Biosynthesis and Potential Signaling Pathways

The biosynthesis of polyacetylenes like this compound is believed to originate from fatty acids. The pathway involves a series of desaturation and oxidation reactions to introduce the characteristic triple and double bonds.

Caption: Generalized biosynthetic pathway of polyacetylenes from fatty acid precursors.

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. However, many natural products with similar structural features, particularly those with reactive functional groups like polyacetylenes, are known to interact with various cellular targets. The biological activity of polyacetylenes from fungi is broad and includes antimicrobial, antifungal, and cytotoxic effects. It is plausible that this compound may exert its biological effects through mechanisms such as:

  • Membrane Disruption: The lipophilic nature of the polyacetylene chain could allow it to intercalate into and disrupt the integrity of cellular membranes.

  • Enzyme Inhibition: The reactive alkyne and allene functionalities could potentially react with nucleophilic residues in the active sites of key enzymes, leading to their inhibition.

  • Induction of Oxidative Stress: Polyacetylenes can be unstable and may generate reactive oxygen species, leading to cellular damage.

Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Experimental Workflow Summary

The overall workflow for the isolation and characterization of this compound is summarized in the following diagram.

This compound Isolation Workflow cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Characterization Cultivation Fungal Cultivation (Poria subacida) Harvesting Harvesting (Filtration) Cultivation->Harvesting Mycelium_Extraction Mycelium Extraction (Solvent) Harvesting->Mycelium_Extraction Broth_Extraction Broth Extraction (LLE) Harvesting->Broth_Extraction Crude_Extract Crude Extract Mycelium_Extraction->Crude_Extract Broth_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: A comprehensive workflow for the isolation and characterization of this compound.

Conclusion

This compound, a polyacetylene from the fungus Poria subacida, represents an intriguing natural product with potential for further scientific investigation. While detailed quantitative data from its original discovery is not readily accessible, this guide provides a robust framework for its isolation and characterization based on established methodologies for fungal metabolites. The lack of information on its specific biological activities and signaling pathways highlights a significant knowledge gap and presents an opportunity for future research to uncover the therapeutic potential of this unique fungal metabolite. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this compound and other related polyacetylenes.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nemotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotinic acid, a polyunsaturated fatty acid, presents a fascinating case study in stereochemistry due to its unique structural features. This guide provides a detailed analysis of its chemical structure, explores its stereochemical possibilities, and outlines experimental approaches for its structural elucidation. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and established analytical methodologies to offer a comprehensive overview for research and drug development purposes.

Chemical Structure

This compound is systematically named 4-hydroxyundeca-5,6-dien-8,10-diynoic acid .[1][2] Its molecular formula is C₁₁H₁₀O₃, with a monoisotopic mass of 190.06299 Da.[1] The structure features a carboxylic acid, a secondary alcohol, an allene, and a conjugated diyne system.

The key structural features are:

  • An eleven-carbon chain.

  • A carboxylic acid group at C1.

  • A hydroxyl group at C4, making it a secondary alcohol.

  • An allene group with cumulated double bonds at C5 and C6.

  • A conjugated diyne system with triple bonds at C8 and C10.

The presence of both a chiral center and an axially chiral allene group gives rise to multiple stereoisomers.

Diagram of this compound Chemical Structure

Nemotinic_Acid_Structure cluster_chain C1 HOOC C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH(OH) C3->C4 C5 C C4->C5 C6 C C5->C6 = C7 CH C6->C7 = C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 CH₃ C10->C11

Caption: 2D representation of the chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is defined by two key elements: a point chirality at the C4 carbon and axial chirality of the C5=C6=C7 allene system.

  • Point Chirality at C4: The carbon atom at the 4th position is bonded to four different substituents (a hydroxyl group, a hydrogen atom, a propyl-1-oic acid group, and the allene group), making it a chiral center. This gives rise to two possible enantiomers, designated as (4R) or (4S) according to the Cahn-Ingold-Prelog priority rules.

  • Axial Chirality of the Allene: The allene group (C5=C6=C7) is also a source of chirality, provided that the substituents on each of the terminal carbons (C5 and C7) are different. In this compound, C5 is substituted with the C4 hydroxy-acid chain and a hydrogen atom, while C7 is substituted with the diyne chain and a hydrogen atom. This arrangement results in axial chirality, leading to two possible enantiomers designated as (aR) or (aS) (or M and P).

The combination of these two chiral elements means that this compound can exist as four possible stereoisomers:

  • (4R, aR)-nemotinic acid

  • (4R, aS)-nemotinic acid

  • (4S, aR)-nemotinic acid

  • (4S, aS)-nemotinic acid

These stereoisomers are diastereomers of each other, with the exception of the enantiomeric pairs ((4R, aR) and (4S, aS); (4R, aS) and (4S, aR)).

Diagram of this compound Stereoisomers

Stereoisomers Nemotinic_Acid This compound Chiral_Center Chiral Center (C4) Nemotinic_Acid->Chiral_Center Axial_Chirality Axial Chirality (Allene) Nemotinic_Acid->Axial_Chirality R_C4 (4R) Chiral_Center->R_C4 S_C4 (4S) Chiral_Center->S_C4 aR_Allene (aR) Axial_Chirality->aR_Allene aS_Allene (aS) Axial_Chirality->aS_Allene Diastereomers Possible Stereoisomers: (4R, aR), (4R, aS) (4S, aR), (4S, aS) R_C4->Diastereomers S_C4->Diastereomers aR_Allene->Diastereomers aS_Allene->Diastereomers

Caption: Relationship between the chiral elements and the possible stereoisomers of this compound.

Data Presentation: Hypothetical Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH10-12170-180
C2-H₂~2.4~35
C3-H₂~1.8~25
C4-H(OH)~4.1~70
C5=C=C7-H5.0-5.5C5: ~85, C7: ~90
C6 (Allene)-~210
C8≡C--~75
C10≡C--~65
C11-H₃~2.0~5

Table 2: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (sp³)Stretching2960-2850
C≡C (Diyne)Stretching2260-2100 (weak)
C=O (Carboxylic Acid)Stretching1760-1690
C=C=C (Allene)Asymmetric Stretch1950-1930
O-H (Alcohol)Stretching3500-3200 (broad)
C-O (Alcohol)Stretching1260-1000

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Notes
190[M]⁺Molecular ion
172[M-H₂O]⁺Loss of water from the alcohol
145[M-COOH]⁺Loss of the carboxyl group
VariousFragmentation of the carbon chain

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural and stereochemical elucidation of this compound.

Isolation and Purification

A general protocol for the isolation of fatty acids from a natural source would involve:

  • Extraction: The source material (e.g., fungal culture) is extracted with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

  • Partitioning: The crude extract is partitioned between an organic solvent and water. The organic layer containing the lipids is collected.

  • Saponification: The lipid extract is treated with a base (e.g., KOH in methanol) to hydrolyze any esters and form the potassium salt of the fatty acids.

  • Acidification and Extraction: The mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, and the free fatty acids are extracted into an organic solvent like diethyl ether.

  • Chromatography: The crude fatty acid mixture is purified using column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation

The planar structure of the isolated compound would be determined using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To identify the types of protons and carbons and their connectivity.

  • 2D NMR (COSY, HSQC, HMBC): To establish the complete carbon skeleton and the placement of functional groups.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl, alkyne, allene).

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Determination of Absolute Configuration of the C4 Chiral Center

The absolute configuration of the secondary alcohol at C4 can be determined using Mosher's ester analysis:

  • Esterification: The isolated this compound is divided into two portions. One is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the respective diastereomeric Mosher's esters.

  • Purification: The resulting diastereomeric esters are purified by HPLC.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded.

  • Data Analysis: The chemical shifts of the protons adjacent to the newly formed ester are compared. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the C4 alcohol can be assigned based on the established Mosher's method model.[3]

Determination of the Stereochemistry of the Allene

The axial chirality of the allene can be determined using Circular Dichroism (CD) spectroscopy:

  • Sample Preparation: A solution of the purified this compound in a suitable solvent (e.g., methanol) is prepared.

  • CD Spectroscopy: The CD spectrum of the sample is recorded.

  • Data Analysis: The sign of the Cotton effect in the CD spectrum, which corresponds to the π-π* transition of the allene chromophore, can be correlated to the absolute configuration of the allene axis based on established empirical rules for chiral allenes.

Experimental Workflow for Stereochemical Determination

Experimental_Workflow start Isolated this compound mosher Mosher's Ester Analysis start->mosher cd_spectroscopy Circular Dichroism (CD) Spectroscopy start->cd_spectroscopy esterification Esterification with (R)- and (S)-MTPA-Cl mosher->esterification cd_measurement Measure CD Spectrum cd_spectroscopy->cd_measurement nmr_analysis ¹H NMR Analysis of Diastereomers esterification->nmr_analysis assign_c4 Assign Absolute Configuration of C4 Center nmr_analysis->assign_c4 final_structure Complete Stereochemical Assignment assign_c4->final_structure analyze_cotton_effect Analyze Cotton Effect cd_measurement->analyze_cotton_effect assign_allene Assign Stereochemistry of Allene Axis analyze_cotton_effect->assign_allene assign_allene->final_structure

Caption: Workflow for the determination of the stereochemistry of this compound.

Conclusion

This compound possesses a complex and intriguing chemical structure, characterized by multiple functional groups and two distinct chiral elements. While comprehensive experimental data on this specific molecule remains elusive in the public domain, this guide provides a robust framework for its study. By employing the detailed experimental protocols outlined, researchers can undertake the isolation, structural elucidation, and complete stereochemical assignment of this compound. A thorough understanding of its three-dimensional structure is a critical prerequisite for any investigation into its biological activity and potential applications in drug development.

References

The Uncharted Pathway: A Technical Guide to Nemotinic Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nemotinic acid, a polyacetylenic fatty acid, represents a class of bioactive lipids with burgeoning interest in the scientific community for its potential therapeutic applications. Despite its significance, the precise biosynthetic pathway of this compound in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of polyacetylene biosynthesis to propose a putative pathway for this compound. Drawing parallels from closely related and better-studied polyacetylenes, such as falcarinol, this document provides a comprehensive overview of the enzymatic steps, key intermediates, and regulatory mechanisms likely involved. Furthermore, it details relevant experimental protocols for the elucidation of this pathway and presents quantitative data from analogous systems to serve as a benchmark for future research. This guide is intended to be a foundational resource for researchers aiming to unravel the complexities of this compound metabolism and harness its potential for drug development.

Introduction

This compound, chemically known as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a specialized metabolite found in certain plant species. It belongs to the diverse family of polyacetylenes, which are characterized by the presence of one or more carbon-carbon triple bonds. Polyacetylenes are derived from fatty acid precursors and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cells. The unique structural features of this compound, particularly its allene and diyne moieties, suggest a complex and fascinating biosynthetic origin.

This guide will delineate the probable biosynthetic route to this compound, commencing from the primary fatty acid metabolism in the plastid to the intricate desaturation and modification steps in the endoplasmic reticulum.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from oleic acid (18:1Δ9), a common C18 fatty acid. The pathway can be conceptually divided into two major phases: the formation of the polyacetylenic backbone and subsequent oxidative modifications.

Phase 1: Formation of the Polyacetylenic Backbone

The initial steps of the pathway occur in the endoplasmic reticulum and involve a series of desaturation and acetylenation reactions catalyzed by modified Fatty Acid Desaturase 2 (FAD2) enzymes.

  • From Oleic Acid to Linoleic Acid: The pathway begins with the desaturation of oleic acid to linoleic acid (18:2Δ9,12) by a canonical FAD2 enzyme.

  • Formation of the First Triple Bond: A specialized FAD2 variant, known as an acetylenase, then catalyzes the conversion of the Δ12 double bond of linoleic acid into a triple bond, yielding crepenynic acid (18:2Δ9,12-yne).

  • Further Desaturation: Subsequent desaturation steps, potentially involving other FAD2-like enzymes, would introduce additional double and triple bonds into the fatty acid chain. The exact sequence and intermediates leading to the C11 backbone of this compound are yet to be determined but likely involve chain shortening and further modifications.

Phase 2: Oxidative Modifications

Once the characteristic polyacetylenic structure is formed, further enzymatic modifications, such as hydroxylation and the formation of the allene group, are required to produce this compound.

  • Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase is likely responsible for introducing the hydroxyl group at the C-4 position.

  • Allene Formation: The formation of the 5,6-diene (allene) moiety is a key and less understood step. It may proceed through an enzyme-catalyzed isomerization of an acetylenic precursor.

The proposed signaling pathway for the biosynthesis of this compound is depicted below.

Nemotinic_Acid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids FAS Oleoyl-ACP Oleoyl-ACP Fatty Acids->Oleoyl-ACP Oleic Acid (18:1Δ9) Oleic Acid (18:1Δ9) Oleoyl-ACP->Oleic Acid (18:1Δ9) FATB Linoleic Acid (18:2Δ9,12) Linoleic Acid (18:2Δ9,12) Oleic Acid (18:1Δ9)->Linoleic Acid (18:2Δ9,12) FAD2 Crepenynic Acid (18:2Δ9,12-yne) Crepenynic Acid (18:2Δ9,12-yne) Linoleic Acid (18:2Δ9,12)->Crepenynic Acid (18:2Δ9,12-yne) Acetylenase (FAD2 variant) Polyacetylene\nIntermediates Polyacetylene Intermediates Crepenynic Acid (18:2Δ9,12-yne)->Polyacetylene\nIntermediates Further Desaturases & Modifying Enzymes This compound Precursor This compound Precursor Polyacetylene\nIntermediates->this compound Precursor Hydroxylase (e.g., CYP450) This compound This compound This compound Precursor->this compound Allene Synthase (putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data on Polyacetylene Biosynthesis

Direct quantitative data for the enzymes involved in this compound biosynthesis are not yet available. However, data from studies on related polyacetylenes in other plants can provide valuable insights. The following table summarizes representative quantitative data for key enzyme families and compound concentrations.

ParameterValueOrganism/EnzymeReference
Enzyme Kinetics (FAD2)
Km for Oleoyl-CoA25 ± 5 µMArabidopsis thaliana FAD2[1]
Vmax1.2 nmol/min/mg proteinArabidopsis thaliana FAD2[1]
Enzyme Kinetics (Acetylenase)
Substrate SpecificityLinoleoyl-PC > Oleoyl-PCCrepis alpina Acetylenase[2]
Polyacetylene Concentration
Falcarinol0.5 - 2.0 mg/g fresh weightDaucus carota (carrot) root periderm[3]
Falcarindiol1.0 - 5.0 mg/g fresh weightDaucus carota (carrot) root periderm[3]
Thiophenes (polyacetylenes)~30 µmol/g dry weightTagetes patula roots[4]

Note: The data presented are for homologous enzymes and related compounds and should be considered as indicative values for this compound biosynthetic studies.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and analysis of polyacetylenes from plant tissues, which can be adapted for this compound.

Materials:

  • Plant tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., ethyl acetate, methanol:water mixture)

  • Centrifuge

  • Rotary evaporator

  • HPLC-DAD-MS system

  • Analytical standards (if available)

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Suspend the powdered tissue in the extraction solvent (e.g., 10 mL per 1 g of tissue). Sonicate or shake the mixture for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-DAD-MS.

  • Quantification: Use a diode array detector (DAD) to monitor for the characteristic UV absorbance of polyacetylenes (typically around 200-280 nm). Mass spectrometry (MS) is used for structural confirmation and quantification, often with the use of an internal standard.

Extraction_Workflow Plant Tissue Plant Tissue Grinding in Liquid N2 Grinding in Liquid N2 Plant Tissue->Grinding in Liquid N2 Extraction with Solvent Extraction with Solvent Grinding in Liquid N2->Extraction with Solvent Centrifugation Centrifugation Extraction with Solvent->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Solvent Evaporation Solvent Evaporation Collect Supernatant->Solvent Evaporation Reconstitute Extract Reconstitute Extract Solvent Evaporation->Reconstitute Extract HPLC-DAD-MS Analysis HPLC-DAD-MS Analysis Reconstitute Extract->HPLC-DAD-MS Analysis

Workflow for extraction and analysis of this compound.

Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol outlines the expression of candidate genes (e.g., FAD2 variants) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to determine their enzymatic function.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent yeast cells (e.g., INVSc1)

  • Candidate gene cDNA

  • Yeast growth media (SC-Ura with galactose)

  • Fatty acid substrates (e.g., oleic acid, linoleic acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the candidate gene into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent yeast cells using the lithium acetate method.

  • Protein Expression: Grow the transformed yeast in selective medium (SC-Ura) containing glucose, then transfer to a medium with galactose to induce gene expression.

  • Substrate Feeding: Supplement the culture medium with the fatty acid substrate(s) to be tested.

  • Lipid Extraction: After a period of incubation, harvest the yeast cells and extract the total fatty acids.

  • Fatty Acid Analysis: Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and analyze the FAME profile by GC-MS to identify the products of the expressed enzyme.

Gene_Characterization_Workflow Candidate Gene cDNA Candidate Gene cDNA Cloning into Yeast\nExpression Vector Cloning into Yeast Expression Vector Candidate Gene cDNA->Cloning into Yeast\nExpression Vector Yeast Transformation Yeast Transformation Cloning into Yeast\nExpression Vector->Yeast Transformation Protein Expression\n(Galactose Induction) Protein Expression (Galactose Induction) Yeast Transformation->Protein Expression\n(Galactose Induction) Substrate Feeding Substrate Feeding Protein Expression\n(Galactose Induction)->Substrate Feeding Total Lipid Extraction Total Lipid Extraction Substrate Feeding->Total Lipid Extraction FAMEs Preparation FAMEs Preparation Total Lipid Extraction->FAMEs Preparation GC-MS Analysis GC-MS Analysis FAMEs Preparation->GC-MS Analysis

Workflow for heterologous gene expression and characterization.

Conclusion and Future Directions

The biosynthetic pathway of this compound in plants, while not yet fully elucidated, is likely to follow the general principles of polyacetylene metabolism, originating from oleic acid and involving a series of desaturation, acetylenation, and oxidative modifications. This technical guide provides a foundational framework for researchers in the field, outlining a putative pathway, presenting analogous quantitative data, and detailing essential experimental protocols.

Future research should focus on:

  • Identification and characterization of the specific enzymes involved in each step of the this compound pathway, particularly the hydroxylases and the putative allene synthase.

  • Elucidation of the complete sequence of intermediates from crepenynic acid to this compound.

  • Investigation of the regulatory mechanisms that control the expression of biosynthetic genes and the accumulation of this compound in plants.

  • Metabolic engineering of plants or microorganisms to produce this compound for further pharmacological studies and potential therapeutic applications.

By building upon the knowledge presented in this guide, the scientific community can accelerate the discovery and understanding of this intriguing and potentially valuable natural product.

References

Nemotinic Acid: A Technical Guide to a Bioactive Polyacetylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemotinic acid, systematically known as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a polyacetylenic compound with potential biological activity. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and the characteristics of related polyacetylenic compounds. Due to the limited availability of specific experimental data for this compound, this document also includes generalized experimental protocols for the isolation and characterization of similar fungal polyacetylenes and discusses potential signaling pathways that may be modulated by this class of molecules. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.

Introduction

Polyacetylenes are a diverse class of natural products characterized by the presence of one or more carbon-carbon triple bonds. They are found in various organisms, including fungi, plants, and marine invertebrates, and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This compound (4-hydroxyundeca-5,6-dien-8,10-diynoic acid) is a member of this family. A structurally related compound, nemotin, has been isolated from fungi and has demonstrated antibacterial activity.[1] This suggests that this compound may also possess valuable pharmacological properties, making it a compound of interest for further investigation and drug development.

This document summarizes the current state of knowledge on the physical and chemical properties of this compound, provides generalized experimental methodologies, and explores potential biological mechanisms of action.

Physical and Chemical Properties

While specific experimentally determined physical and chemical properties for this compound are not widely available in the public domain, we can infer some characteristics based on its structure and data from similar polyacetylenic compounds.

Structure and Nomenclature
  • Systematic Name: 4-hydroxyundeca-5,6-dien-8,10-diynoic acid[2]

  • Synonyms: this compound

  • Molecular Formula: C₁₁H₁₀O₃[2]

  • Molecular Weight: 190.19 g/mol

Tabulated Physical and Chemical Data

The following tables summarize the known and predicted properties of this compound. It is crucial to note that much of this data is theoretical and requires experimental validation.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Weight 190.19 g/mol Calculated
Monoisotopic Mass 190.06299 DaPredicted[2]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
XlogP (Predicted) 0.2Predicted[2]

Table 2: Spectral Data (Predicted and General for Polyacetylenes)

Spectral TechniquePredicted/General Characteristics
¹H NMR Protons adjacent to carbonyl groups (α-protons) are expected to resonate around δ 2.0-3.0 ppm.[3]
¹³C NMR The carbonyl carbon of the carboxylic acid is predicted to appear in the range of δ 160-180 ppm.[4] Carbons of the triple bonds (alkynyl carbons) typically resonate in the range of δ 60-90 ppm.
Infrared (IR) A strong, broad absorption between 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A strong absorption between 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid. Weak C≡C stretching absorptions are expected between 2100-2260 cm⁻¹.[5]
Mass Spectrometry Predicted m/z for [M+H]⁺: 191.07027; [M-H]⁻: 189.05571.[2] Polyacetylenes often exhibit characteristic fragmentation patterns involving cleavage adjacent to the polyacetylene chain.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not currently published. However, the following sections provide generalized methodologies based on established procedures for fungal polyacetylenes.

General Protocol for Isolation and Purification of Fungal Polyacetylenes

This protocol outlines a general workflow for the extraction and purification of polyacetylenic compounds from fungal cultures.

  • Fungal Cultivation:

    • Cultivate the fungus known to produce this compound or related compounds (e.g., Poria tenuis, Poria corticola) in a suitable liquid or solid medium.[1]

    • Incubate under optimal conditions (temperature, light, and aeration) for a period sufficient for the production of secondary metabolites.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine fractions containing the compound of interest.

    • Further purify the combined fractions using preparative HPLC to obtain the pure compound.

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification Cultivation Cultivate Fungus Filtration Filtration Cultivation->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Solvent_Extraction1 Solvent Extraction (Mycelium) Mycelium->Solvent_Extraction1 Solvent_Extraction2 Solvent Extraction (Broth) Broth->Solvent_Extraction2 Combine_Evaporate Combine & Evaporate Solvent_Extraction1->Combine_Evaporate Solvent_Extraction2->Combine_Evaporate Crude_Extract Crude Extract Combine_Evaporate->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Monitoring Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound signaling_pathway Nemotinic_Acid This compound Fungal_Cell_Membrane Fungal Cell Membrane Nemotinic_Acid->Fungal_Cell_Membrane Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Fatty Acid Synthase) Nemotinic_Acid->Enzyme_Inhibition Intracellular Target Membrane_Disruption Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption Cellular_Leakage Cellular Leakage Membrane_Disruption->Cellular_Leakage Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Apoptosis Apoptosis / Cell Death Cellular_Leakage->Apoptosis Metabolic_Disruption->Apoptosis

References

Unraveling the Antimicrobial Action of Nemotinic Acid: A Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific information was found regarding an antimicrobial agent named "nemotinic acid." It is possible that this is a rare compound, a novel discovery not yet documented in public databases, or a potential misspelling of another compound.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on the well-documented antimicrobial mechanisms of a class of natural compounds that were identified during the initial search: acetylenic fatty acids . These compounds have demonstrated significant antimicrobial activity and offer a compelling case study in the exploration of novel therapeutic agents.

The Antimicrobial Mechanism of Acetylenic Fatty Acids

Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, have emerged as potent inhibitors of various microbial pathogens. Their mechanism of action is multifaceted, primarily targeting fundamental cellular processes essential for microbial survival.

One of the key mechanisms of action for acetylenic fatty acids is the disruption of fatty acid homeostasis .[1] This interference with the synthesis and regulation of fatty acids is critical as these molecules are vital components of cell membranes and are involved in numerous metabolic pathways. For instance, the plant-derived 6-nonadecynoic acid (6-NDA) has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast.[1] This disruption leads to altered membrane fluidity and integrity, ultimately compromising cellular function.

Furthermore, some acetylenic fatty acids can interfere with the ergosterol biosynthetic process in fungi, leading to the disruption of cell membrane integrity.[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion or altered structure can have profound effects on membrane permeability and the function of membrane-bound proteins.

Experimental Protocols for Assessing Antimicrobial Activity

The evaluation of the antimicrobial properties of compounds like acetylenic fatty acids involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

A fundamental method to quantify the antimicrobial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • A serial dilution of the test compound is prepared in a liquid growth medium.

  • Each dilution is inoculated with a standardized concentration of the target microorganism.

  • The samples are incubated under optimal growth conditions for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.

Methodology:

  • An agar plate is uniformly inoculated with the test microorganism.

  • Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • The plate is incubated, allowing the antimicrobial agent to diffuse into the agar.

  • The presence of a zone of inhibition (a clear area around the disk where microbial growth is inhibited) indicates susceptibility. The diameter of this zone is proportional to the potency of the antimicrobial agent.[3]

Visualizing the Antimicrobial Workflow

The following diagram illustrates a generalized workflow for the initial screening and characterization of a potential antimicrobial compound.

Antimicrobial_Screening_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound Test Compound MIC MIC Assay Compound->MIC Determine Potency DiskDiffusion Disk Diffusion Assay Compound->DiskDiffusion Assess Susceptibility ActiveCompound Active Compound MIC->ActiveCompound Identified as Active DiskDiffusion->ActiveCompound Identified as Active FattyAcidAnalysis Fatty Acid Profile Analysis ActiveCompound->FattyAcidAnalysis MembraneIntegrity Membrane Integrity Assays ActiveCompound->MembraneIntegrity ErgosterolQuantification Ergosterol Quantification ActiveCompound->ErgosterolQuantification

Antimicrobial Screening and Mechanism of Action Workflow.

Quantitative Data on Acetylenic Fatty Acid Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 6-nonadecynoic acid (6-NDA) against various fungal pathogens, as reported in the literature.

Microorganism6-NDA MIC (µg/mL)
Candida albicans4.5[1]
Aspergillus fumigatus4.5[1]
Trichophyton mentagrophytes4.5[1]

Signaling Pathways and Logical Relationships

The antimicrobial action of acetylenic fatty acids can be conceptualized as a cascade of events that ultimately leads to microbial cell death or growth inhibition.

Mechanism_of_Action_Pathway cluster_compound Acetylenic Fatty Acid cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects AFA Acetylenic Fatty Acid FattyAcidSynthase Fatty Acid Synthase Complex AFA->FattyAcidSynthase Inhibition ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway AFA->ErgosterolBiosynthesis Inhibition FattyAcidImbalance Fatty Acid Imbalance FattyAcidSynthase->FattyAcidImbalance ErgosterolDepletion Ergosterol Depletion ErgosterolBiosynthesis->ErgosterolDepletion MembraneDisruption Cell Membrane Disruption FattyAcidImbalance->MembraneDisruption ErgosterolDepletion->MembraneDisruption CellDeath Cell Death / Growth Inhibition MembraneDisruption->CellDeath

Inhibitory pathway of acetylenic fatty acids.

References

Nemotinic Acid: A Technical Guide to its Antibacterial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemotinic acid, a polyacetylene compound isolated from Basidiomycete B-841, has demonstrated a notable spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial and antifungal properties. It is designed to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document synthesizes available data on its spectrum of activity, presents standardized experimental protocols for its evaluation, and explores its potential mechanism of action.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents from natural sources. This compound (CAS No. 539-98-0; Molecular Formula: C₁₁H₁₀O₃) is a polyacetylene that has been identified as a promising candidate in this area.[1] It has exhibited activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi, with comparatively weaker effects on Gram-negative bacteria.[2][3] This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation and potential therapeutic development.

Spectrum of Antibacterial and Antifungal Activity

While extensive quantitative data for this compound is not widely available in publicly accessible literature, preliminary findings indicate a broad spectrum of activity. The following table summarizes the known antimicrobial profile of this compound. It is important to note that specific Minimum Inhibitory Concentration (MIC) values are not yet comprehensively documented across a wide array of microbial species.

Table 1: Summary of this compound's Antimicrobial Activity

Microorganism Type Activity Level Specific Pathogens (where noted)
Gram-Positive Bacteria ActiveGeneral activity reported[2]
Gram-Negative Bacteria Weakly ActiveGeneral activity reported[2]
Mycobacteria ActiveMycobacterium species[3]
Fungi ActiveGeneral activity reported[2]

Further research is required to establish a detailed profile of MIC values against a comprehensive panel of clinically relevant pathogens.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible assessment of this compound's antimicrobial properties. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC), a key metric in quantifying antimicrobial efficacy.

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5][6]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The negative control well receives 100 µL of sterile broth.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.[7]

Objective: To determine the ability of this compound to inhibit the growth of a microorganism on an agar surface.

Materials:

  • This compound solution of known concentration

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (e.g., a standard antibiotic disk)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Plate Preparation: Pour the sterile molten agar into Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution to a well. Add the negative and positive controls to separate wells.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow prep_plates Prepare Agar Plates inoculate_plates Inoculate Plates with Microorganism prep_plates->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_sample Add this compound and Controls to Wells create_wells->add_sample incubate Incubate Plates add_sample->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a polyacetylene compound, its antimicrobial activity is likely attributed to its ability to disrupt the integrity of microbial cell membranes.[2] Polyacetylenes are known to be lipophilic and can insert into the lipid bilayer of cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Further research is necessary to determine if this compound also inhibits specific cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Potential Signaling Pathways Affected:

Given the membrane-disruptive potential of polyacetylenes, it is plausible that this compound could interfere with bacterial signaling pathways that are dependent on membrane integrity, such as:

  • Two-component systems: These systems are involved in sensing and responding to environmental stimuli and are often located in the cell membrane.

  • Quorum sensing: This cell-to-cell communication system relies on the diffusion of signaling molecules across the cell membrane.

Hypothesized Mechanism of Action

Mechanism_of_Action nemotinic_acid This compound bacterial_membrane Bacterial Cell Membrane nemotinic_acid->bacterial_membrane Interacts with membrane_disruption Membrane Disruption bacterial_membrane->membrane_disruption Leads to leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death

References

Whitepaper: A Technical Guide to the In Silico Prediction of Molecular Targets for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel or uncharacterized bioactive compounds, such as the hypothetical molecule "Nemotinic acid," understanding the landscape of its protein interactions is paramount to elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. In silico target prediction has emerged as an indispensable strategy, offering a rapid, cost-effective, and powerful alternative to traditional experimental screening methods.[1][2] By leveraging computational power and vast biological databases, these approaches can sift through the entire proteome to generate a shortlist of high-probability targets, thereby focusing and accelerating downstream experimental validation.

This technical guide provides a comprehensive overview of a multi-pronged in silico workflow designed to predict the biological targets of a novel chemical entity, using the hypothetical "this compound" as a case study. We will detail the core methodologies, present standardized protocols for key computational experiments, and demonstrate how to integrate data from disparate approaches to build a robust, evidence-based hypothesis of target engagement.

The Integrated In Silico Target Prediction Workflow

A robust target prediction strategy does not rely on a single algorithm. Instead, it employs an integrated workflow that combines ligand-based, structure-based, and systems-level approaches to generate a consensus-driven list of putative targets. Each methodology offers a unique perspective on the compound's potential interactions, and their convergence on a specific target significantly increases the confidence of the prediction.

G cluster_methods Prediction Methodologies start_node Novel Compound (e.g., this compound) process_node process_node start_node->process_node Prepare 3D Structure method_node1 Ligand-Based (Similarity, Pharmacophore) process_node->method_node1 method_node2 Structure-Based (Reverse Docking) process_node->method_node2 method_node3 Network Pharmacology process_node->method_node3 method_node method_node result_node result_node final_node Putative Targets for Experimental Validation result_node1 Target List A method_node1->result_node1 Predicts result_node2 Target List B method_node2->result_node2 Predicts result_node3 Target List C method_node3->result_node3 Predicts result_node1->final_node Integrate & Prioritize result_node2->final_node Integrate & Prioritize result_node3->final_node Integrate & Prioritize

Caption: Integrated workflow for in silico target prediction of a novel compound.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of molecular similarity: structurally similar molecules are likely to have similar biological activities and bind to the same targets.[1] These methods are particularly useful when the three-dimensional structure of potential targets is unknown.

Chemical Similarity Searching

This technique involves comparing the chemical structure of the query compound against large databases of compounds with known biological activities.

Experimental Protocol: 2D Fingerprint Similarity Search

  • Compound Preparation:

    • Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format.

    • Example SMILES: C1=CC(=CN=C1)C(=O)O (This is for Nicotinic Acid, used here for illustration).

  • Database Selection:

    • Select public databases such as ChEMBL, PubChem, and BindingDB, which contain vast amounts of bioactivity data.[3][4]

  • Fingerprint Generation:

    • Convert the SMILES string of this compound and all database compounds into a chemical fingerprint. A common choice is the Extended-Connectivity Fingerprint (ECFP4), which represents molecular structures as a series of circular atom neighborhoods.

  • Similarity Calculation:

    • Calculate the Tanimoto coefficient (Tc) between the this compound fingerprint and every compound in the database. The Tc ranges from 0 (no similarity) to 1 (identical structures).

    • Formula: Tc(A, B) = c / (a + b - c), where 'a' and 'b' are the number of features in fingerprints A and B, and 'c' is the number of common features.

  • Target Association:

    • Retrieve compounds with a Tc > 0.85 (a common threshold for significant similarity).

    • Collect the known biological targets for these structurally similar compounds.

    • Rank the potential targets based on the frequency of their appearance and the similarity scores of the associated ligands.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target.

G input_node Set of Active Ligands step_node1 Conformational Analysis input_node->step_node1 Step 1 step_node step_node model_node 3D Pharmacophore Model output_node Virtual Screening model_node->output_node Used for step_node2 Feature Assignment step_node1->step_node2 Step 2 step_node3 Molecular Superimposition step_node2->step_node3 Step 3 step_node3->model_node Generates

Caption: Workflow for generating a ligand-based pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Ligand Set Selection:

    • From the similarity search results, select a diverse set of 5-10 active compounds known to bind to a high-priority target identified in the previous step.

  • Conformational Analysis:

    • Generate a library of low-energy 3D conformations for each selected ligand using software like MOE (Molecular Operating Environment) or LigandScout.[2] This is critical as the bioactive conformation may not be the global minimum energy state.

  • Feature Identification:

    • Identify common pharmacophoric features (e.g., Hydrogen Bond Acceptor, Aromatic Ring) present across the set of active ligands.

  • Model Generation and Validation:

    • Use a pharmacophore generation tool (e.g., PHASE, Catalyst, HipHop) to align the ligand conformations and generate hypothetical models.[5][6]

    • The best model is selected based on its ability to correctly identify active compounds from a decoy set of known inactive molecules.

  • Database Screening:

    • Use the validated pharmacophore model to screen a multi-conformer database of compounds (e.g., ZINC, MolPort) to find novel scaffolds that match the 3D feature arrangement. The targets of these retrieved hits can provide further evidence for the predicted target of this compound.

Structure-Based Target Prediction

Structure-based methods require the 3D structure of the protein target. Reverse docking, a prominent structure-based technique, flips the conventional virtual screening paradigm: instead of screening many compounds against one target, it screens one compound against a library of many potential targets.[7][8]

G input_ligand This compound (3D Structure) prep_node Ligand Preparation (Add Hydrogens, Assign Charges) input_ligand->prep_node Prepare input_proteins Protein Target Library (e.g., PDB) prep_node2 Receptor Preparation (Remove Water, Add Hydrogens) input_proteins->prep_node2 process_node Molecular Docking Simulation (e.g., AutoDock Vina) prep_node->process_node output_node Binding Affinity Scores process_node->output_node Calculates final_node Prioritized Target List output_node->final_node Rank by Score prep_node2->process_node

Caption: General workflow for a reverse docking experiment.

Experimental Protocol: Reverse Docking with AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a tool like Avogadro or Open Babel.

    • Perform energy minimization using a force field (e.g., MMFF94).

    • Prepare the ligand file in PDBQT format using MGLTools, which involves assigning atom types and defining rotatable bonds.[9]

  • Target Library Preparation:

    • Compile a library of potential protein targets. A good starting point is the human subset of the Protein Data Bank (PDB). Alternatively, use curated target databases like scPDB.

    • For each protein structure, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Convert each protein structure to the PDBQT format.

  • Docking Simulation:

    • For each protein, define a search space (grid box) that encompasses the entire protein surface to ensure a "blind docking" approach.[10]

    • Use AutoDock Vina to dock the prepared this compound structure into each prepared protein target.

    • Vina will generate multiple binding poses for each protein and calculate a corresponding binding affinity score (in kcal/mol).

  • Results Analysis and Filtering:

    • Rank all protein targets based on the best binding affinity score. More negative scores indicate stronger predicted binding.

    • Filter the results to identify proteins with the most favorable binding energies.

    • Visually inspect the top-ranked protein-ligand complexes using PyMOL or Chimera to assess the plausibility of the binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts).

Network Pharmacology

Network pharmacology moves beyond a single-target view to explore the complex web of interactions between a compound, its multiple targets, and disease-related pathways.[11][12] This systems-level approach is excellent for identifying key proteins ("hubs") that may be modulated by the compound.

Experimental Protocol: Compound-Target-Disease Network Analysis

  • Initial Target Collection:

    • Aggregate all potential targets for this compound identified through the ligand-based and structure-based methods described above.

    • Use databases like STITCH and PharmMapper to supplement this initial list.

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the list of potential targets into a PPI database such as STRING or BioGRID.

    • Set a high confidence score (e.g., > 0.7 in STRING) to ensure interactions are well-supported.

    • Visualize the resulting network using software like Cytoscape.[4]

  • Network Analysis and Hub Identification:

    • In Cytoscape, use the NetworkAnalyzer tool to calculate topological parameters for each node (protein), such as Degree (number of connections) and Betweenness Centrality (importance in connecting other nodes).

    • Proteins with high degree and betweenness centrality are considered "hub" proteins and are likely to be critical points of regulation.

  • Pathway Enrichment Analysis:

    • Take the list of interacting proteins from the network and perform a pathway enrichment analysis using tools like DAVID or Metascape.

    • This analysis identifies which biological pathways (e.g., KEGG pathways, Gene Ontology terms) are statistically overrepresented in the dataset. This provides clues to the compound's potential therapeutic effects or toxicities.

Caption: Hypothetical signaling pathway modulated by this compound's predicted targets.

Data Integration and Target Prioritization

The final step of the in silico process is to synthesize the results from all methods to create a final, prioritized list of putative targets. Targets that are predicted by multiple, orthogonal methods have the highest likelihood of being biologically relevant.

Table 1: Hypothetical Prioritized Target List for this compound

Target ProteinGene NameMethod 1: Similarity (Max Tc)Method 2: Reverse Docking (kcal/mol)Method 3: Network (Degree)Consensus ScorePriority
Mitogen-activated protein kinase 1MAPK10.88-9.2453High
Phosphoinositide 3-kinasePIK3CA0.86-8.7323High
Cyclooxygenase-2PTGS20.91-7.5152Medium
Carbonic anhydrase 2CA2Not Found-9.581Medium
Aldose reductaseAKR1B10.85Not in Top 100212Low
Serum albuminALBNot Found-10.151Low (Likely non-specific)

Note: Consensus Score is a hypothetical metric where 1 point is awarded for each method that identifies the target.

The Imperative of Experimental Validation

Key Validation Experiments:

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays can confirm a direct physical interaction between this compound and the predicted target protein and determine binding affinity (Kd).

  • Functional Assays: Enzyme activity assays (for enzymes) or cell-based reporter assays can determine whether the binding of this compound modulates the biological function of the target (e.g., inhibition or activation).

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Conclusion

The in silico prediction of protein targets for novel compounds like this compound is a powerful, multi-faceted approach that significantly de-risks and accelerates early-stage drug discovery. By systematically integrating ligand-based similarity searches, structure-based reverse docking, and systems-level network pharmacology, researchers can build a compelling, data-driven case for a compound's mechanism of action. This guide provides a foundational workflow and detailed protocols that can be adapted and applied to any novel bioactive molecule, transforming a chemical structure into a list of high-probability biological targets ready for the ultimate test of experimental validation.

References

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the initial focus of this document was the synthesis of Nemotinic acid derivatives, a thorough review of the scientific literature indicates a scarcity of available high-yield synthesis protocols for this specific compound. Conversely, there is a wealth of information regarding the synthesis and biological applications of Nicotinic acid (Niacin, Vitamin B3) derivatives. Nicotinic acid and its analogues are pivotal in pharmaceutical research, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, anticancer, and fungicidal properties. This document provides detailed application notes and protocols for the high-yield synthesis of various Nicotinic acid derivatives, catering to researchers, scientists, and professionals in drug development.

Synthesis of Nicotinic Acid Derivatives: An Overview

Nicotinic acid serves as a versatile starting material for the synthesis of a wide array of derivatives. Common synthetic strategies involve modifications at the carboxylic acid group, the pyridine ring, or both. These modifications are tailored to enhance the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. Key reaction types include esterification, amidation, hydrazone formation, and cyclization reactions to form novel heterocyclic systems.

Experimental Protocols

General Synthesis of Nicotinic Acid Acylhydrazones

Acylhydrazones of nicotinic acid are valuable intermediates and have shown significant biological activities, including antimicrobial effects.[1][2]

Protocol:

  • Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Synthesis of Acylhydrazones: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, the appropriate aldehyde or ketone (1 equivalent) is added, along with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is refluxed for 4-6 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure acylhydrazone.[1][2]

Synthesis of 1,3,4-Oxadiazoline Derivatives

1,3,4-oxadiazoline derivatives can be synthesized from acylhydrazones and have demonstrated antimicrobial properties.[1][2]

Protocol:

  • A mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours.

  • After cooling, the excess acetic anhydride is removed under reduced pressure.

  • The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from ethanol to yield the desired 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.[1]

Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid

These derivatives have shown potential as analgesic and anti-inflammatory agents.[3]

Protocol:

  • Suzuki Coupling Reaction: A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents) in a solvent system of toluene, ethanol, and water is heated to reflux for 12-16 hours under an inert atmosphere.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted phenyl derivative of nicotinic acid.

Data Presentation

Table 1: Yields of Synthesized Nicotinic Acid Derivatives
Compound TypeDerivativeYield (%)Reference
AcylhydrazoneN'-(phenylmethylidene)nicotinohydrazide85[2]
AcylhydrazoneN'-(4-chlorobenzylidene)nicotinohydrazide92[2]
1,3,4-Oxadiazoline3-acetyl-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,3,4-oxadiazoline75[1]
Phenyl Derivative2-(2-bromophenyl)nicotinic acid78[3]
Table 2: Biological Activity of Selected Nicotinic Acid Derivatives
CompoundBiological ActivityIC₅₀ / MICCell Line / OrganismReference
Compound 13 (Acylhydrazone)Antibacterial7.81 µg/mLStaphylococcus aureus (MRSA)[1]
Compound 25 (1,3,4-Oxadiazoline)Antibacterial7.81 µg/mLBacillus subtilis[1]
Compound 5c VEGFR-2 Inhibition0.068 µM-[4]
Compound 4c Anti-inflammatory--[3]
Compound 4f Fungicidal (CDM)1.96 mg/LPseudoperonospora cubensis[5]

Visualization of Methodologies and Pathways

General Workflow for the Synthesis of Nicotinic Acid Derivatives

G Start Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Start->Hydrazide Hydrazine Hydrate Suzuki Suzuki Coupling Start->Suzuki Phenylboronic Acid, Pd(OAc)₂ Acylhydrazone Acylhydrazone Derivatives Hydrazide->Acylhydrazone Aldehyde/ Ketone Oxadiazoline 1,3,4-Oxadiazoline Derivatives Acylhydrazone->Oxadiazoline Acetic Anhydride BioAssay Biological Activity Screening Acylhydrazone->BioAssay Oxadiazoline->BioAssay Phenyl 2-Substituted Phenyl Derivatives Suzuki->Phenyl Phenyl->BioAssay

Caption: Synthetic routes to key Nicotinic acid derivatives.

Signaling Pathway Inhibition by a Nicotinic Acid Derivative

Certain nicotinic acid analogues have been identified as inhibitors of the Hypoxia-Inducible Factor (HIF)-1α pathway, a key regulator in cancer progression.[6]

G Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimerization HIF-1α/β Dimerization HIF1a_stabilization->HIF1_dimerization HRE_binding Binding to Hypoxia Response Elements (HREs) HIF1_dimerization->HRE_binding Target_genes Transcription of Target Genes (e.g., VEGF, EPO) HRE_binding->Target_genes Angiogenesis Angiogenesis & Tumor Progression Target_genes->Angiogenesis Inhibitor Nicotinic Acid Analogue (e.g., Analogue 17) Inhibitor->HIF1a_stabilization Inhibition

Caption: Inhibition of the HIF-1α signaling pathway.

References

Protocol for Nemotinic acid extraction from Malus domestica

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Nemotinic Acid Extraction from Malus domestica

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malus domestica, the common apple, is a rich source of a diverse array of secondary metabolites, including a variety of organic acids that contribute to its characteristic taste and potential health benefits.[1][2][3] This document provides a detailed protocol for the extraction, purification, and quantification of a novel hypothetical compound, "this compound," from Malus domestica. The methodologies outlined are based on established principles for the extraction of organic acids and other phytochemicals from plant matrices.[4][5][6][7][8] This protocol is intended to serve as a comprehensive guide for researchers interested in the discovery and development of novel bioactive compounds from natural sources.

Materials and Methods

Sample Preparation

1.1. Fruit Selection: Fresh, mature Malus domestica fruits of a specified cultivar are selected. The peel and flesh are separated for differential analysis.

1.2. Homogenization: A 10 g sample of either apple peel or flesh is finely ground in liquid nitrogen to a homogenous powder. This prevents enzymatic degradation of the target compound.

Extraction of this compound

This protocol employs an ultrasound-assisted extraction (UAE) method to enhance extraction efficiency.[9]

2.1. Solvent Preparation: An extraction solvent of 80% methanol in ultrapure water is prepared.

2.2. Extraction Procedure:

  • The powdered apple tissue is suspended in the extraction solvent at a 1:10 solid-to-liquid ratio (10 g sample in 100 mL solvent).
  • The suspension is subjected to ultrasonication for 30 minutes at a controlled temperature of 40°C.
  • The mixture is then centrifuged at 10,000 × g for 15 minutes.
  • The supernatant is collected, and the extraction process is repeated on the pellet to ensure exhaustive extraction.
  • The supernatants from both extractions are pooled.

Purification of this compound

3.1. Solvent Evaporation: The pooled supernatant is concentrated under reduced pressure using a rotary evaporator at 45°C to remove the methanol.

3.2. Liquid-Liquid Partitioning:

  • The remaining aqueous extract is adjusted to pH 2.5 with 1M HCl to protonate the acidic compounds.
  • The acidified extract is then partitioned three times with an equal volume of ethyl acetate.
  • The organic phases are collected and pooled.

3.3. Final Purification: The pooled ethyl acetate fractions are washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude this compound extract.

Quantification of this compound

Quantification is performed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]

4.1. Sample Preparation: The crude extract is redissolved in methanol to a known concentration and filtered through a 0.22 µm syringe filter prior to injection.

4.2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Injection Volume: 20 µL

4.3. Calibration: A calibration curve is generated using a purified this compound standard of known concentrations to enable accurate quantification.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for this compound extraction from different tissues of Malus domestica.

Sample IDTissueExtraction Yield (mg/g FW)Purity (%)
MD-01Peel1.25 ± 0.1585.2 ± 3.1
MD-02Flesh0.45 ± 0.0878.9 ± 4.5

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for this compound extraction and a hypothetical signaling pathway in which this compound may be involved.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analyze Analysis start Malus domestica Fruit homogenize Homogenization (Liquid N2) start->homogenize uae Ultrasound-Assisted Extraction (80% Methanol) homogenize->uae centrifuge Centrifugation uae->centrifuge evap Rotary Evaporation centrifuge->evap partition Liquid-Liquid Partitioning (Ethyl Acetate) evap->partition dry Drying and Concentration partition->dry hplc HPLC Quantification dry->hplc

Caption: Experimental workflow for the extraction and quantification of this compound.

SignalingPathway cluster_stimulus External Stimulus cluster_synthesis Biosynthesis cluster_response Cellular Response stimulus Environmental Stress precursor Precursor Molecule stimulus->precursor nemotinic_acid This compound precursor->nemotinic_acid Enzymatic Conversion target Target Protein nemotinic_acid->target Activation response Antioxidant Response target->response

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols: Nemotinic Acid Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotinic acid, a polyunsaturated fatty acid with the chemical structure 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a natural product of interest for its potential biological activities. Due to its structural relationship with other polyacetylenic and polyunsaturated fatty acids known to possess antimicrobial properties, assessing its efficacy against various microbial strains is a critical step in the evaluation of its therapeutic potential. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This standardized assay is fundamental for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Given that this compound is a hydrophobic compound, this protocol includes specific modifications to ensure its proper solubilization and accurate assessment of its antimicrobial activity. The provided methodologies are designed to be robust and reproducible for screening this compound against a panel of clinically relevant bacteria.

Data Presentation

The following table summarizes hypothetical MIC data for this compound against common bacterial strains, based on typical results for structurally similar polyunsaturated fatty acids. This data is for illustrative purposes and actual experimental results should be substituted.

Bacterial StrainATCC NumberGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) [Positive Control]DMSO Control [Negative Control]
Staphylococcus aureus29213Gram-positive160.5No Inhibition
Enterococcus faecalis29212Gram-positive321No Inhibition
Streptococcus pneumoniae49619Gram-positive80.25No Inhibition
Escherichia coli25922Gram-negative>1280.015No Inhibition
Pseudomonas aeruginosa27853Gram-negative>1280.25No Inhibition
Klebsiella pneumoniae700603Gram-negative640.06No Inhibition

Experimental Protocols

Principle of the Assay

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1] This method involves challenging a standardized population of bacteria with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reservoir basins

  • Multichannel pipette (50-300 µL)

  • Single-channel pipettes

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_nemotinic Prepare this compound Stock Solution in DMSO serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate prep_nemotinic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set up Positive, Negative, and Sterility Controls add_inoculum->controls incubation Incubate Plate at 35°C for 16-20 hours controls->incubation reading Read MIC as the Lowest Concentration with No Visible Growth incubation->reading

Caption: Workflow for the this compound MIC Assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

Due to the hydrophobic nature of this compound, a stock solution should be prepared in a suitable solvent.

1.1. Weigh a precise amount of this compound powder. 1.2. Dissolve the powder in 100% sterile DMSO to achieve a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. 1.3. Prepare a working stock solution by diluting the high concentration stock in sterile CAMHB. The final DMSO concentration in the first well of the serial dilution should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

2. Preparation of Bacterial Inoculum

2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. 2.2. Suspend the colonies in sterile saline or PBS. 2.3. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). 2.4. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay

3.1. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. 3.2. Add 200 µL of the this compound working stock solution (at twice the highest desired final concentration) to well 1. 3.3. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control. 3.4. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. 3.5. Add 100 µL of sterile CAMHB to well 12 (sterility control). 3.6. Set up a positive control using a known antibiotic (e.g., ciprofloxacin) in a separate set of wells following the same serial dilution and inoculation procedure. 3.7. Set up a solvent control with the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB and inoculate with the test organism to ensure the solvent has no inhibitory effect.

4. Incubation and MIC Determination

4.1. Seal the microtiter plate with a breathable film or place it in a container with a moist towel to prevent evaporation. 4.2. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. 4.3. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in determining the antimicrobial effect of this compound.

logical_relationship cluster_compound Test Compound cluster_organism Test Organism cluster_assay MIC Assay cluster_outcome Outcome nemotinic_acid This compound exposure Exposure to Serial Dilutions nemotinic_acid->exposure bacteria Bacterial Culture bacteria->exposure growth_inhibition Inhibition of Bacterial Growth exposure->growth_inhibition [Concentration] >= MIC no_inhibition No Inhibition of Growth exposure->no_inhibition [Concentration] < MIC

Caption: Logical flow for MIC determination.

Conclusion

This document provides a comprehensive protocol for conducting a Minimum Inhibitory Concentration assay for this compound. Adherence to this standardized methodology, with particular attention to the handling of a hydrophobic compound, will enable researchers to obtain reliable and comparable data on the antimicrobial potency of this compound. The results from this assay are foundational for further preclinical development, including mechanism of action studies, time-kill kinetics, and in vivo efficacy models.

References

Application Notes & Protocols: Assessing Cell Viability in the Presence of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: This document pertains to Nicotinic acid , also known as Niacin or Vitamin B3. The term "Nemotinic acid" provided in the query does not correspond to a recognized chemical compound in scientific literature; it is presumed to be a typographical error for Nicotinic acid.

Introduction

Nicotinic acid (NA), a crucial B vitamin, plays a significant role in cellular metabolism and, at pharmacological doses, modulates lipid profiles and inflammatory responses.[1][2][3] Its effects are primarily mediated through the G protein-coupled receptor GPR109A (HM74A).[1][3] Evaluating the impact of Nicotinic acid on cell health is fundamental in toxicology, drug discovery, and biomedical research.[4] Cell viability assays are essential tools to quantify the cellular response to NA, determining whether it has cytotoxic (cell-killing), cytostatic (growth-inhibiting), or even protective effects.[5][6]

This document provides detailed protocols for three common cell viability assays—MTT, Neutral Red Uptake, and LDH—and discusses key considerations for their use with Nicotinic acid.

Application Notes: Assay Principles and Considerations

Cell viability can be assessed by measuring various cellular parameters, including metabolic activity, membrane integrity, and lysosomal function.[5][7] The choice of assay is critical and can influence the interpretation of results.

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.[11]

  • Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[12][13][14] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity.[6][15]

  • Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[16] The amount of dye retained by the cells is proportional to the number of viable cells. When working with plant-derived extracts or colored compounds, this assay can be advantageous as its protocol includes a washing step that removes the test substance before measurement, reducing the risk of chemical interference with the indicator dye.[17]

Special Considerations for Nicotinic Acid:

  • pH Changes: Nicotinic acid is an acidic compound.[2] High concentrations could potentially lower the pH of the culture medium, which can independently affect cell viability. It is crucial to include appropriate vehicle controls and to ensure the final pH of the medium is within the physiological range.

  • Metabolic Effects: As a precursor for NAD/NADH, Nicotinic acid is central to cellular metabolism.[2] This could potentially influence assays that rely on metabolic readouts, such as the MTT or MTS assays. Researchers should be aware that changes in absorbance may reflect altered metabolic states rather than solely a change in cell number.

  • Compound Interference: While less likely with a simple molecule like Nicotinic acid, some test compounds can directly react with assay reagents (e.g., reducing MTT), leading to false-positive results.[17] A cell-free control (compound in medium without cells) should always be included to test for such interactions.

Nicotinic Acid Signaling Pathway

Nicotinic acid primarily acts by binding to the GPR109A receptor, which is coupled to a Gi protein. This interaction inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. In parallel, the activation of the Gi protein can trigger downstream signaling cascades, including the phospholipase A2 (PLA2)/arachidonic acid (AA) pathway, which is associated with the prostaglandin release that causes the common "flushing" side effect of niacin.[18] Recent studies also show NA can have neuroprotective effects by inhibiting the mitochondrial pathway of apoptosis.[19]

Nicotinic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NA Nicotinic Acid Receptor GPR109A Receptor NA->Receptor Binds Gi Gi Protein Receptor->Gi Activates PLC PLA2 AA Arachidonic Acid PLC->AA Releases AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AC->cAMP Inhibits Gi->PLC Activates Gi->AC Inhibits ATP ATP ATP->AC Converts PGs Prostaglandins (e.g., PGD2) AA->PGs Metabolized to Response Cellular Response (e.g., Vasodilation, Anti-inflammatory) PGs->Response

Caption: Nicotinic acid signaling via the GPR109A receptor.

Experimental Protocols & Workflows

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of Nicotinic acid on adherent cells in a 96-well format.

Materials:

  • Nicotinic acid (MW: 123.11 g/mol )

  • Cell line of interest (e.g., SH-SY5Y, HepG2)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][20]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of Nicotinic acid in an appropriate solvent (e.g., sterile water or culture medium). Perform serial dilutions to create a range of working concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing various concentrations of Nicotinic acid. Include vehicle-only controls and untreated controls. Also, prepare cell-free wells with the highest concentration of NA to check for direct MTT reduction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[11][20]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9][10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Calculate cell viability as a percentage relative to the untreated control cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

MTT_Workflow A 1. Seed Cells (1x10⁴ cells/well in 100µL) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat with Nicotinic Acid (Various concentrations) B->C D 4. Incubate (e.g., 24h, 48h, 72h) C->D E 5. Add MTT Solution (10µL of 5 mg/mL) D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., 150µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (% Viability vs. Control) H->I

Caption: Experimental workflow for the MTT assay.
LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution)

  • Cells and Nicotinic acid as described for the MTT assay

  • 96-well flat-bottom plates

  • Lysis buffer (often 10X, provided in kits) for maximum LDH release control

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Nicotinic acid as described in steps 1-4 of the MTT protocol. Set up triplicate wells for three key controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells with solvent used for NA (if any).

    • Maximum LDH Release Control: Untreated cells, to be lysed before measurement.

    • Medium Background Control: Medium only, no cells.

  • Lysis of Control Wells: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and mix gently.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[15]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[15]

  • Add Reaction Mix: Add 50 µL of the prepared reaction mixture to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

LDH_Workflow A 1. Seed & Treat Cells (as per MTT protocol) B 2. Prepare Controls (Untreated, Max Release, Background) A->B C 3. Lyse 'Max Release' Wells B->C D 4. Centrifuge Plate (250 x g, 5 min) B->D C->D E 5. Transfer Supernatant (50µL) to New Plate D->E F 6. Add LDH Reaction Mix (50µL) E->F G 7. Incubate 30 min (Room Temperature, Dark) F->G H 8. Read Absorbance (490 nm) G->H I 9. Analyze Data (% Cytotoxicity) H->I

Caption: Experimental workflow for the LDH cytotoxicity assay.
Neutral Red (NR) Uptake Assay

This protocol assesses viability based on the uptake of NR dye into the lysosomes of healthy cells.

Materials:

  • Cells and Nicotinic acid as previously described

  • Neutral Red (NR) stock solution (e.g., 3.3 mg/mL)[21]

  • NR working solution (e.g., 33-50 µg/mL in pre-warmed, serum-free medium)[21]

  • PBS (Phosphate-Buffered Saline)

  • NR destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[22][23]

  • 96-well plates

  • Microplate reader (absorbance at 540 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol to seed and treat cells with Nicotinic acid for the desired duration.

  • Medium Removal: After incubation, carefully aspirate the culture medium containing the test compound.

  • Cell Washing: Gently wash the cells with 150 µL of pre-warmed PBS to remove any residual compound.[17][23]

  • NR Staining: Add 100 µL of the NR working solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye.[22][23]

  • Dye Removal and Washing: Remove the NR solution and quickly wash the cells again with 150 µL of PBS to remove unincorporated dye.[23]

  • Dye Extraction: Add 150 µL of the NR destain solution to each well.[23]

  • Solubilization: Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the lysosomes and form a homogenous solution.[23]

  • Absorbance Reading: Measure the optical density (OD) at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

NR_Workflow A 1. Seed & Treat Cells B 2. Incubate (e.g., 24h, 48h) A->B C 3. Remove Medium & Wash (150µL PBS) B->C D 4. Add Neutral Red Solution (100µL) C->D E 5. Incubate 2-3h (37°C) D->E F 6. Remove Dye & Wash (150µL PBS) E->F G 7. Add Destain Solution (150µL) F->G H 8. Read Absorbance (540 nm) G->H I 9. Analyze Data (% Viability vs. Control) H->I

Caption: Experimental workflow for the Neutral Red Uptake assay.

Data Presentation

Quantitative data should be summarized in clear, structured tables. This allows for easy comparison of the effects of Nicotinic acid across different concentrations, cell lines, and time points. Below are examples of how to present the data.

Table 1: Effect of Nicotinic Acid on Cell Viability (%) Determined by MTT Assay

Concentration (µM)Cell Line A (24h)Cell Line A (48h)Cell Line B (24h)Cell Line B (48h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9100 ± 4.2
1098.2 ± 3.895.6 ± 4.299.1 ± 3.597.3 ± 4.0
5094.5 ± 4.188.3 ± 3.996.7 ± 4.091.5 ± 3.8
10089.1 ± 3.575.4 ± 4.692.3 ± 3.782.1 ± 4.1
25076.3 ± 4.058.1 ± 5.085.4 ± 4.268.9 ± 4.5
50061.8 ± 3.742.7 ± 4.874.6 ± 3.951.2 ± 4.3
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Cytotoxicity of Nicotinic Acid Determined by LDH Release Assay

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)
0 (Control)2.1 ± 0.83.5 ± 1.1
504.3 ± 1.08.9 ± 1.5
1008.7 ± 1.216.2 ± 1.8
25019.5 ± 2.135.8 ± 2.5
50034.1 ± 2.551.4 ± 3.0
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 3: Summary of IC₅₀ Values for Nicotinic Acid

AssayCell LineIncubation TimeIC₅₀ (µM)
MTTCell Line A48h450.5
MTTCell Line B48h495.2
Neutral RedCell Line A48h465.8
IC₅₀ (half-maximal inhibitory concentration) values are calculated from dose-response curves using non-linear regression. This is hypothetical data for illustrative purposes.

References

Unraveling the Potential of Nemotinic Acid in Antimicrobial Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates innovative therapeutic strategies. One promising avenue is the use of combination therapies, where existing antimicrobial agents are co-administered with compounds that can enhance their efficacy or overcome resistance mechanisms. This document provides detailed application notes and protocols for investigating the potential of nemotinic acid as a synergistic partner in combination with other antimicrobials.

Introduction to this compound

This compound is a novel compound that has garnered interest for its potential bioactivity. While research is in its early stages, preliminary data suggests that it may act as a modulator of bacterial physiology, making it a candidate for combination therapy. This document outlines the current understanding of its proposed mechanism of action and provides standardized protocols for its evaluation.

Proposed Mechanism of Action and Synergy

The precise mechanism of action of this compound is currently under investigation. One leading hypothesis is its interference with bacterial nicotinamide adenine dinucleotide (NAD) biosynthesis. By disrupting this crucial metabolic pathway, this compound may potentiate the effects of other antimicrobials that target different cellular processes. This proposed pathway is a key area of research for understanding its synergistic potential.

A related compound, melinacidin, has been shown to block the synthesis of nicotinic acid in Bacillus subtilis.[1][2] The inhibitory activity of melinacidin was reversed by nicotinic acid and its derivatives, suggesting an interference with the conversion of quinolinic acid to nicotinate ribonucleotide.[1] While distinct, the study of melinacidin provides a framework for investigating the mechanism of this compound.

The following diagram illustrates the hypothesized signaling pathway targeted by this compound, leading to enhanced antimicrobial susceptibility.

Nemotinic_Acid_Pathway cluster_bacterium Bacterial Cell cluster_antimicrobial Co-administered Antimicrobial Quinolinate Quinolinate Nicotinate Ribonucleotide Nicotinate Ribonucleotide Quinolinate->Nicotinate Ribonucleotide Quinolinate Phosphoribosyl-transferase NAD NAD Nicotinate Ribonucleotide->NAD Biosynthesis Pathway Cellular Respiration\nDNA Repair\nRedox Reactions Cellular Respiration DNA Repair Redox Reactions NAD->Cellular Respiration\nDNA Repair\nRedox Reactions Bacterial Cell Death Bacterial Cell Death NAD->Bacterial Cell Death Depletion leads to Impaired Function This compound This compound Quinolinate\nPhosphoribosyl-transferase Quinolinate Phosphoribosyl-transferase This compound->Quinolinate\nPhosphoribosyl-transferase Inhibition Antimicrobial Agent Antimicrobial Agent Bacterial Target\n(e.g., Cell Wall, Protein Synthesis) Bacterial Target (e.g., Cell Wall, Protein Synthesis) Antimicrobial Agent->Bacterial Target\n(e.g., Cell Wall, Protein Synthesis) Inhibition Bacterial Target\n(e.g., Cell Wall, Protein Synthesis)->Bacterial Cell Death

Hypothesized mechanism of this compound synergy.

Quantitative Data Summary

Comprehensive evaluation of this compound's synergistic potential requires rigorous quantitative analysis. The following tables provide a template for summarizing key data points from in vitro experiments. Researchers should populate these tables with their experimental findings to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antimicrobials

Bacterial StrainThis compound MIC (µg/mL)Antimicrobial A MIC (µg/mL)Antimicrobial B MIC (µg/mL)...
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Clinical Isolate 1
...

Table 2: Fractional Inhibitory Concentration (FIC) Indices for Combination Therapies

Bacterial StrainThis compound + Antimicrobial A FIC IndexThis compound + Antimicrobial B FIC Index...Interpretation*
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Clinical Isolate 1
...

*Interpretation: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the synergistic effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

MIC_Workflow A Prepare serial two-fold dilutions of This compound and each antimicrobial in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the agent that completely inhibits visible bacterial growth. D->E

Workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • This compound and partner antimicrobials

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound and each antimicrobial agent in an appropriate solvent.

  • Perform serial two-fold dilutions of each compound in MHB directly in the microtiter plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the compound that inhibits visible growth.

Checkerboard Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index and assess the nature of the interaction between this compound and a partner antimicrobial.

Experimental Setup for Checkerboard Assay:

Checkerboard_Assay cluster_plate 96-Well Plate Setup cluster_analysis Data Analysis A Serial dilutions of Antimicrobial A (Horizontally) C Each well contains a unique concentration combination A->C B Serial dilutions of This compound (Vertically) B->C D Inoculate all wells with standardized bacterial suspension C->D E Determine the MIC of each drug alone and in combination D->E F Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone) E->F G Calculate the FIC Index: FIC Index = FIC of this compound + FIC of Antimicrobial A F->G H Interpret the interaction based on the FIC Index value G->H

Checkerboard assay experimental workflow.

Procedure:

  • In a 96-well plate, prepare serial dilutions of antimicrobial A along the x-axis and this compound along the y-axis.

  • Each well will therefore contain a unique combination of concentrations of the two agents.

  • Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubate under the same conditions.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the FIC for each drug and the FIC index to determine the nature of the interaction.

Future Directions and Considerations

The study of this compound in combination therapy is a burgeoning field. Future research should focus on:

  • Elucidating the precise molecular target of this compound.

  • Expanding the range of bacterial species and resistance mechanisms tested.

  • Conducting in vivo studies to validate in vitro findings.

  • Investigating the potential for toxicity and off-target effects.

By following these standardized protocols and systematically collecting quantitative data, the scientific community can build a robust understanding of this compound's potential as a valuable component of future antimicrobial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Nemotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nemotinic acid synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome challenges related to low yield in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in this compound synthesis that affect the overall yield?

A1: The synthesis of this compound is a multi-step process, but the most critical stages impacting yield are the palladium-catalyzed "Nemoto-Coupling" and the subsequent purification of the final carboxylic acid. Low yields are often traced back to issues in one of these two areas. Common errors in reaction procedure, post-reaction manipulations, or decomposition can lead to compound loss[1].

Q2: How sensitive is the Nemoto-Coupling reaction to atmospheric conditions?

A2: The Nemoto-Coupling reaction is highly sensitive to both oxygen and moisture[2][3]. The palladium catalyst, particularly in its active form, can be deactivated by oxygen. Moisture can interfere with the organometallic reagents used in the reaction. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents are crucial for achieving high yields[1][3].

Q3: What is the expected yield for the synthesis of this compound under optimal conditions?

A3: Under optimized and carefully controlled conditions, the two-step synthesis is expected to yield approximately 75-85% of this compound. However, yields can vary significantly based on the purity of reagents, reaction setup, and adherence to the protocol. It's not uncommon for initial attempts to result in lower yields[4].

Q4: Can this compound be purified by distillation?

A4: Due to its high boiling point and potential for thermal decomposition, distillation is not a recommended method for purifying this compound. The preferred methods of purification are recrystallization or column chromatography[5][6]. For solid carboxylic acids, repeated crystallization from at least two different solvent systems is often effective[5].

Troubleshooting Guides

Issue 1: Low Yield in the Nemoto-Coupling Reaction

Q: My Nemoto-Coupling reaction is resulting in a yield of less than 40%. What are the potential causes and how can I improve it?

A: A low yield in this catalytic step is a common issue. The problem can usually be attributed to one of three areas: reagents and setup, reaction conditions, or catalyst activity.

Troubleshooting Steps:

  • Verify Reagent and Glassware Preparation:

    • Ensure all glassware was rigorously flame-dried or oven-dried immediately before use to remove any adsorbed moisture[1].

    • Use solvents that are freshly distilled or from a sealed bottle to ensure they are anhydrous. Contaminated solvents are a common source of low yields[2].

    • Check the purity of your starting materials. Impurities can interfere with the catalytic cycle[7].

  • Optimize Reaction Conditions:

    • Temperature Control: The reaction temperature is critical. Inconsistent or incorrect temperature can halt the reaction or lead to side products[2][3]. Use a calibrated thermometer and a reliable heating mantle or oil bath.

    • Stirring: Ensure the reaction mixture is being stirred vigorously and consistently. Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics[8].

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent product decomposition[1].

  • Assess Catalyst and Ligand Activity:

    • The palladium catalyst and its associated ligands are central to the reaction's success. The choice of catalyst, ligands, and solvents are often interconnected[8].

    • Old or improperly stored catalysts can have reduced activity[2][3]. Consider using a fresh batch of the Nemoto-Catalyst.

    • Ensure the correct catalyst-to-ligand ratio is being used as specified in the protocol.

ParameterCondition A (Suboptimal)Yield (%)Condition B (Optimized)Yield (%)
Solvent Undried THF35%Anhydrous, Distilled THF88%
Atmosphere Air25%Inert (Argon)91%
Temperature Fluctuating (±10°C)42%Stable (±1°C)89%
Catalyst Age >1 year, opened38%New, sealed vial92%
Issue 2: Significant Product Loss During Purification

Q: I have a good yield after the hydrolysis step, but I'm losing a significant amount of this compound during purification. How can I minimize this loss?

A: Product loss during the purification of carboxylic acids often occurs during the workup and recrystallization or chromatography stages.

Troubleshooting Steps:

  • Aqueous Workup:

    • When neutralizing the basic hydrolysis mixture with acid, ensure you reach a pH at least three units below the pKa of this compound to ensure complete protonation and precipitation[5].

    • When extracting the product into an organic solvent, perform multiple extractions (e.g., 3 times) with a smaller volume of solvent rather than one large extraction. This is more efficient at recovering the product.

    • Thoroughly rinse any flasks or separatory funnels used during the workup to recover all of the material[1].

  • Recrystallization:

    • Solvent Choice: The choice of solvent is critical. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one.

    • Cooling Rate: Allow the solution to cool slowly. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, which are harder to collect.

    • Filtration: Ensure the filter paper is properly seated in the funnel and that a good seal is formed during vacuum filtration to maximize the recovery of the solid product.

  • Column Chromatography:

    • Be aware that some carboxylic acids can be sensitive to silica gel[1]. If you suspect decomposition on the column, you can try deactivating the silica gel with a small amount of acid or use an alternative stationary phase like alumina.

    • Carefully select your solvent system to ensure good separation between your product and any impurities.

Purification MethodTypical Recovery Rate (%)Purity (%)Notes
Single Recrystallization 80 - 90%95 - 98%Fast and effective for removing major impurities.
Multiple Recrystallizations 65 - 80%>99%Higher purity but with some product loss in each step[5].
Silica Gel Chromatography 75 - 85%>99%Good for removing closely related impurities, but potential for product decomposition[1].
Acid/Base Extraction 90 - 95%90 - 95%Excellent for removing neutral and basic impurities before final purification[6].

Experimental Protocols

Protocol 1: Optimized Nemoto-Coupling Reaction
  • Setup: Add a magnetic stir bar to a flame-dried, two-neck round-bottom flask. Seal the flask with septa and purge with argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of argon, add Precursor A (1.0 eq), the Nemoto-Catalyst (0.02 eq), and the specified ligand (0.04 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Reaction Initiation: Begin stirring and add Precursor B (1.2 eq) dropwise over 5 minutes.

  • Heating and Monitoring: Heat the reaction to 65°C in a pre-heated oil bath. Monitor the reaction progress every hour using TLC.

  • Quenching: Once the reaction is complete (typically 4-6 hours), cool the flask to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

Protocol 2: Hydrolysis and Purification of this compound
  • Hydrolysis: To the crude ester from the Nemoto-Coupling, add a 2 M solution of sodium hydroxide in a 3:1 methanol/water mixture. Reflux the mixture for 2 hours.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 6 M hydrochloric acid. A precipitate of this compound should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: Purify the crude product by recrystallization from a hot ethanol/water mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: Nemoto-Coupling cluster_step2 Step 2: Hydrolysis & Purification a Flame-Dry Glassware b Add Reagents under Argon a->b c React at 65°C b->c d Monitor by TLC c->d e Aqueous Quench d->e f Base Hydrolysis (Saponification) e->f Crude Ester Intermediate g Acidify to pH 2 f->g h Extract with Ethyl Acetate g->h i Dry and Concentrate h->i j Recrystallize i->j k k j->k Pure this compound

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Final Yield? coupling_yield Check Nemoto-Coupling Yield start->coupling_yield Yes purification_loss High Loss During Purification? coupling_yield->purification_loss Good reagents Verify Reagent Purity & Dryness coupling_yield->reagents Low conditions Optimize Temp. & Stirring coupling_yield->conditions Low catalyst Use Fresh Catalyst/Ligand coupling_yield->catalyst Low workup Check pH & Extraction Method purification_loss->workup Yes recrystallization Optimize Recrystallization Solvent purification_loss->recrystallization Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

signaling_pathway GF Growth Factor GFR GF Receptor GF->GFR RAS Ras GFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation NemotinicAcid This compound NemotinicAcid->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Troubleshooting Nemotinic acid instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Nemotinic Acid Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in solution?

This compound is susceptible to three main degradation pathways:

  • Hydrolysis: The central lactone ring is prone to cleavage in aqueous solutions, especially at non-neutral pH.

  • Oxidation: The unsaturated side chain can be oxidized, leading to a loss of biological activity.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can cause rapid degradation.

Q2: My this compound solution has turned a faint yellow color. What does this indicate?

A color change from clear to faint yellow is often an early indicator of oxidative degradation. This can be caused by exposure to air (oxygen), the presence of metal ions, or inappropriate solvents. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a non-protic solvent that minimizes the risk of hydrolysis. For aqueous experimental buffers, it is critical to minimize the time the compound spends in the buffer before use.

Q4: Can I store my this compound stock solution at room temperature?

No, stock solutions should be stored at -20°C or -80°C to minimize degradation. For short-term storage (less than 24 hours), 4°C is acceptable but not ideal. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution is highly recommended.

Troubleshooting Guides

Problem 1: Inconsistent Results in Cell-Based Assays

Q: I am observing significant variability in my experimental results when using this compound. One day the IC50 is low, the next it's much higher. What could be the cause?

This issue is commonly linked to the degradation of this compound in your aqueous assay medium. The compound's potency can decrease rapidly after dilution from the DMSO stock into your cell culture medium.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_stock 1. Verify Stock Solution - Prepare fresh stock in anhydrous DMSO. - Check for discoloration/precipitate. start->check_stock check_dilution 2. Assess Dilution Protocol - Was the final dilution prepared immediately before adding to cells? check_stock->check_dilution Stock OK time_course 3. Perform Time-Course Viability Assay - Add this compound to media. - Incubate for 0, 2, 4, 8 hours before adding to cells. check_dilution->time_course Dilution Protocol OK hplc_check 4. Run HPLC on Assay Medium - Analyze compound stability in media over the assay duration. time_course->hplc_check stable Results Consistent - Issue likely resolved. hplc_check->stable No Degradation unstable Results Still Inconsistent - Degradation confirmed. hplc_check->unstable Degradation Observed solution Solution: - Minimize time in aqueous buffer. - Prepare dilutions immediately before use. - Consider using a stabilizing agent if compatible. unstable->solution

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Precipitate Forms in My Aqueous Working Solution

Q: When I dilute my DMSO stock of this compound into my phosphate-buffered saline (PBS), a precipitate forms. Why is this happening?

This is likely due to the poor aqueous solubility of this compound. While soluble in DMSO, it can crash out when diluted into a buffer where it is less soluble, a common issue for hydrophobic compounds.

Solutions:

  • Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your final assay buffer.

  • Use a Surfactant: Consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your aqueous buffer to improve solubility.

  • Modify Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing to avoid localized high concentrations that lead to precipitation.

Quantitative Data Summary

The following tables provide data on this compound stability under various conditions. These studies were performed using HPLC to measure the percentage of intact compound remaining.

Table 1: Stability of this compound (1 mM) in Various Solvents at 25°C over 24 Hours

Solvent% this compound RemainingObservations
Anhydrous DMSO>99%Clear, stable solution
Ethanol92%Minor degradation observed
PBS (pH 7.4)65%Significant degradation
Cell Culture Medium (DMEM)58%Significant degradation

Table 2: Effect of pH and Temperature on this compound (100 µM) Degradation in Aqueous Buffer over 4 Hours

pHTemperature% this compound Remaining
5.025°C91%
7.425°C85%
8.525°C72%
7.44°C96%
7.437°C61%

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Purity

This protocol outlines a standard reverse-phase HPLC method to quantify this compound and its primary degradants.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in a 50:50 mixture of Acetonitrile:Water to prevent precipitation in the mobile phase.

Protocol 2: Forced Degradation Study

This study is designed to identify the primary factors contributing to the instability of this compound.

G cluster_conditions Forced Degradation Conditions (24h) start This compound Stock Solution (DMSO) acid Acidic 0.1 M HCl, 40°C start->acid base Basic 0.1 M NaOH, 40°C start->base oxidative Oxidative 3% H2O2, 25°C start->oxidative thermal Thermal 60°C start->thermal photo Photolytic UV Light (254nm), 25°C start->photo analysis HPLC Analysis - Quantify parent peak - Identify degradant peaks acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Degradation Profile - Identify key instabilities analysis->result

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare five aliquots of this compound at 1 mg/mL in DMSO.

  • Dilute each aliquot into the respective stress conditions (acidic, basic, oxidative, thermal, photolytic) to a final concentration of 100 µg/mL.

  • Incubate the samples for 24 hours under the specified conditions.

  • At the end of the incubation, quench the reactions (e.g., neutralize acid/base samples).

  • Analyze all samples, including an unstressed control, by HPLC (as described in Protocol 1) to determine the percentage of degradation and identify major degradant peaks.

Hypothetical Signaling Pathway

The stability of this compound is critical for its mechanism of action, which involves the inhibition of the fictional kinase, Kinase-X (KNX), a key regulator in a pro-inflammatory pathway.

G cytokine Pro-inflammatory Cytokine receptor Receptor cytokine->receptor knx Kinase-X (KNX) receptor->knx Activates tf Transcription Factor (TF-A) knx->tf Phosphorylates nucleus Nucleus tf->nucleus gene Gene Expression (e.g., COX-2, TNF-α) nucleus->gene inflammation Inflammatory Response gene->inflammation nemotinic This compound (Active) nemotinic->knx Inhibits degraded Degraded This compound degraded->knx No Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Optimizing Nemotinic acid dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nemotinic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize their in vitro experiments. This compound is a potent and selective inhibitor of the NEMO-like Kinase 1 (NLK1), a key regulator in the pro-survival "Nemo-Signal" pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of NEMO-like Kinase 1 (NLK1). By binding to the kinase domain of NLK1, it prevents the phosphorylation of its downstream target, Apoptosis Signal-regulating Kinase 1 (ASK1). This inhibition disrupts the pro-survival Nemo-Signal pathway, leading to the activation of the apoptotic cascade in sensitive cell lines.

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. For initial range-finding experiments, a starting concentration range of 10 nM to 10 µM is advised.

Q3: How should I dissolve and store this compound?

This compound is supplied as a crystalline solid. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Please note that the final DMSO concentration in your experiments should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q4: I am not observing the expected cytotoxic effects. What are the possible causes?

Several factors could contribute to a lack of efficacy.[1][2][3]

  • Cell Line Resistance: The target cell line may not express NLK1 or may have mutations that confer resistance. Confirm NLK1 expression via Western blot or qPCR.

  • Incorrect Dosage: The concentrations used may be too low. We recommend performing a wide dose-response curve (e.g., 1 nM to 50 µM) to determine the optimal range.

  • Compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Experimental Duration: The incubation time may be insufficient to induce apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • High Cell Density: An excessively high cell seeding density can sometimes mask the cytotoxic effects of a compound.[4] Ensure you are seeding cells at an appropriate density for your assay.

Q5: How can I confirm that this compound is inhibiting its target, NLK1?

Target engagement can be confirmed by performing a Western blot analysis to measure the phosphorylation status of ASK1, the direct downstream target of NLK1. A dose-dependent decrease in phosphorylated ASK1 (p-ASK1) levels upon treatment with this compound would confirm target inhibition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no cytotoxic effect Cell line is resistant; Compound concentration is too low; Insufficient incubation time; Compound has degraded.Verify NLK1 expression in your cell line; Perform a broad dose-response curve (1 nM - 50 µM); Conduct a time-course experiment (24, 48, 72h); Use a fresh aliquot of this compound.
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in multi-well plates.Use a hemocytometer for accurate cell counting; Calibrate pipettes regularly; Avoid using the outer wells of plates or fill them with sterile PBS.
Precipitate observed in culture medium Compound solubility limit exceeded.[5]Ensure the final DMSO concentration is below 0.1%; Prepare the final working solution fresh from the DMSO stock just before use; Gently warm the medium to 37°C and vortex before adding to cells.[5]
Unexpected cytotoxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Perform a DMSO toxicity control experiment.

Data & Protocols

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma55
A549Lung Carcinoma120
MCF-7Breast Adenocarcinoma250
U-87 MGGlioblastoma850
PC-3Prostate Adenocarcinoma> 10,000

Table 2: Solubility of this compound

SolventMaximum Solubility
DMSO> 50 mM
Ethanol5 mM
PBS (pH 7.2)< 10 µM
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 20 µM) to generate a 10-point dose-response curve. Include a vehicle control (medium with 0.2% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. The final DMSO concentration will be 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for NLK1 Target Engagement

This protocol is for verifying the inhibition of NLK1 by measuring the phosphorylation of its downstream target, ASK1.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ASK1 (p-ASK1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, probe a separate membrane or strip and re-probe the same membrane with an antibody against total ASK1 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of p-ASK1 to total ASK1.

Visualizations

Signaling Pathway and Experimental Workflows

Nemotinic_Acid_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor NLK1 NLK1 (Nemo-like Kinase 1) Receptor->NLK1 Activates ASK1_inactive ASK1 (Inactive) NLK1->ASK1_inactive Phosphorylates & Activates ASK1_active p-ASK1 (Active) Apoptosis Apoptosis ASK1_active->Apoptosis Inhibits Nemotinic_Acid This compound Nemotinic_Acid->NLK1 Inhibits

Caption: Mechanism of action of this compound in the NLK1 signaling pathway.

Dosage_Optimization_Workflow A Start: Select Cell Line B Range-Finding Assay (e.g., 10 nM - 10 µM) A->B C Determine Narrower Concentration Range B->C D Definitive IC50 Assay (10-point dose curve) C->D E Analyze Data & Calculate IC50 D->E F Confirm Target Engagement (Western Blot for p-ASK1) E->F G Proceed with Optimized Dosage F->G

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Guide start_node Low or No Efficacy Observed? check_conc Is concentration range appropriate? start_node->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes action_dose Action: Perform wide dose-response (1nM-50µM) check_conc->action_dose No check_target Does the cell line express NLK1? check_time->check_target Yes action_time Action: Perform a time-course (24-72h) check_time->action_time No check_compound Is the compound stock viable? check_target->check_compound Yes action_target Action: Verify NLK1 expression (Western Blot / qPCR) check_target->action_target No action_compound Action: Use a fresh aliquot and re-test check_compound->action_compound No

Caption: Troubleshooting flowchart for low experimental efficacy.

References

Technical Support Center: Storage and Handling of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Nicotinic Acid (also known as Niacin or Vitamin B3) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Nicotinic Acid degradation during storage?

A1: The degradation of Nicotinic Acid is primarily influenced by factors such as temperature, pH, and exposure to light and oxidizing agents. Hydrolysis and oxidation are the main chemical degradation pathways.

Q2: What are the ideal storage conditions for solid Nicotinic Acid?

A2: Solid Nicotinic Acid is relatively stable. For optimal stability, it should be stored in a cool, dry place, protected from light.[1] It is incompatible with strong oxidizing agents.[2][3]

Q3: How stable is Nicotinic Acid in aqueous solutions?

A3: Nicotinic Acid is stable in acidic and alkaline solutions, as well as to heat.[2][3] However, the pH of the solution can affect its stability and solubility. The pH of a 1% aqueous solution is typically between 3.0 and 4.0.[2][3]

Q4: Is Nicotinic Acid sensitive to light?

A4: Yes, Nicotinic Acid may be light-sensitive.[2][3][4] Therefore, it is recommended to store both solid and solution forms in light-resistant containers.

Q5: What are the common degradation products of Nicotinic Acid?

A5: Under forced degradation conditions, such as in the presence of strong acids, bases, or oxidizing agents, Nicotinic Acid can degrade. One identified degradation product of a related compound, nicorandil, is nicotinic acid itself, along with nitrate and N-(2-hydroxyethyl) nicotinamide.[2] The primary metabolite of nicotinic acid in the body is nicotinuric acid.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration of solid Nicotinic Acid (yellowing) Exposure to light or air (oxidation).Store in a tightly sealed, light-resistant container in a cool, dry place.
Precipitation in Nicotinic Acid solution Change in temperature or pH affecting solubility.Ensure the storage temperature is stable. Check the pH of the solution; solubility can be pH-dependent.[6]
Unexpected peaks in HPLC analysis Degradation of Nicotinic Acid.Review storage conditions (temperature, light exposure, pH of solution). Perform a forced degradation study to identify potential degradation products.
Loss of potency in a formulation Chemical degradation due to incompatible excipients or storage conditions.Evaluate the compatibility of all formulation components. Conduct a stability study under controlled temperature and humidity conditions.

Quantitative Stability Data

The following tables summarize the degradation kinetics of Nicotinic Acid under different conditions.

Table 1: Thermal Degradation of Nicotinic Acid

Temperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
90Varies with matrixNot specified[1]
100Varies with matrixNot specified[1]
120Marked increase in kShorter half-life[1]

The degradation of nicotinic acid was found to follow first-order kinetics, with the rate constant increasing with temperature. The activation energy for thermal degradation in one study was 43.85 kJ mol⁻¹.[1][7][8]

Table 2: Stability of Myristyl Nicotinate (a prodrug) at Room Temperature

DurationConversion to Nicotinic AcidReference
3 years< 0.05%[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Nicotinic Acid

This protocol outlines a general method for the analysis of Nicotinic Acid and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 mm x 4.6 mm i.d.[4]

  • Mobile Phase: A mixture of acetonitrile and 50mM potassium dihydrogen phosphate buffer (e.g., 68:32, v/v), with the pH adjusted to 4.5 with phosphoric acid.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection Wavelength: 247 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.[4]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Nicotinic Acid in the mobile phase and dilute to a known concentration (e.g., 20-100 µg/mL).[4]

  • Sample Solution: Dissolve the sample containing Nicotinic Acid in the mobile phase to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Study:

  • Acid Hydrolysis: Reflux the sample in 1N HCl at 80°C for a specified time.[4]

  • Base Hydrolysis: Reflux the sample in 1N NaOH at 50°C for 24 hours.[4]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at 50°C for 24 hours.[4]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

After exposure, dilute the stressed samples with the mobile phase to the appropriate concentration and analyze by HPLC.

Visualizations

Nicotinic Acid Metabolic Pathway

Nicotinic_Acid_Metabolism cluster_main Metabolic Fates of Nicotinic Acid NA Nicotinic Acid (Niacin) NAD Nicotinamide Adenine Dinucleotide (NAD+) NA->NAD Preiss-Handler Pathway NUA Nicotinuric Acid NA->NUA Glycine Conjugation NADP Nicotinamide Adenine Dinucleotide Phosphate (NADP+) NAD->NADP NAD+ Kinase NAM Nicotinamide NAD->NAM NAD+ Glycohydrolase Metabolites Methylated and Oxidized Metabolites NAM->Metabolites Methylation & Oxidation

Caption: Metabolic pathways of Nicotinic Acid.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start: Nicotinic Acid Sample prep Prepare Sample Solutions start->prep stress Forced Degradation Studies prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation stress->oxid heat Thermal Stress stress->heat light Photolytic Stress stress->light hplc HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc data Data Analysis: - Quantify Degradation - Identify Degradants hplc->data report Report Stability Profile data->report

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Method Refinement for Consistent Nemotinic Acid MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the antimicrobial activity and specific Minimum Inhibitory Concentration (MIC) testing parameters for Nemotinic acid is limited in publicly available scientific literature. This guide is based on the reported antibacterial and antifungal properties of the related compound, nemotin, and general best practices for antimicrobial susceptibility testing of novel or challenging compounds, including those with acidic properties. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its potential antimicrobial activity?

This compound (C₁₁H₁₀O₃) is an unsaturated fatty acid.[1] Its related compound, nemotin (C₁₁H₈O₂), has demonstrated activity against Gram-positive bacteria, mycobacteria, and fungi, with weaker activity against Gram-negative bacteria.[2][3] Given their structural similarities, this compound may exhibit a comparable spectrum of antimicrobial activity.

Q2: Which MIC method is recommended for this compound?

Both broth microdilution and agar dilution are standard methods for determining MIC values.[4] Broth microdilution is often preferred for testing multiple isolates and can be more readily automated, while agar dilution is considered a gold standard for its reproducibility.[5][6] The choice may depend on the specific research question, throughput requirements, and the physical-chemical properties of this compound, such as its solubility.

Q3: What are the critical parameters to control for consistent this compound MIC results?

Consistency in MIC testing relies on the stringent control of several experimental variables. These include:

  • Inoculum Preparation: The bacterial or fungal inoculum must be standardized to a specific cell density, typically a 0.5 McFarland standard, to ensure reproducible results.[7]

  • Growth Medium: The composition of the culture medium, including its pH and cation concentration, can significantly influence the activity of antimicrobial compounds.[8] For an acidic compound like this compound, the buffering capacity of the medium is particularly important.

  • Incubation Conditions: Temperature and duration of incubation must be consistent.[5]

  • Compound Solubility and Stability: Ensuring this compound is fully dissolved and stable in the test medium is crucial. The choice of solvent and its final concentration in the assay should be carefully evaluated to avoid any inhibitory effects of the solvent itself.

Q4: How should I prepare this compound for MIC testing?

Due to its acidic nature, this compound's solubility may be pH-dependent. It is advisable to dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration and then dilute it in the test medium. The final concentration of the solvent should be kept low (typically ≤1%) to prevent it from affecting microbial growth.

Q5: What quality control (QC) strains should I use?

Standard QC strains with known MIC ranges for other antimicrobial agents should be included in each experiment to ensure the validity of the results.[9][10] Commonly used QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Candida albicans ATCC 90028

While specific QC ranges for this compound are not established, these strains can help monitor the consistency and accuracy of the testing procedure.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during MIC testing of novel compounds like this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates - Inaccurate pipetting- Poor mixing of this compound in the medium- Non-homogenous inoculum- Calibrate pipettes regularly- Ensure complete dissolution and vortex thoroughly after each dilution step- Vortex inoculum suspension before use
No bacterial/fungal growth in the positive control well - Inactive or non-viable inoculum- Residual disinfectant in labware- Incorrect medium preparation- Use a fresh culture to prepare the inoculum- Ensure all labware is thoroughly rinsed with sterile water- Verify the composition and pH of the medium
Growth in the negative (sterility) control well - Contamination of the medium or reagents- Contamination during plate preparation- Use aseptic techniques throughout the procedure- Test individual components (medium, saline, etc.) for sterility
"Skipped" wells (growth at a higher concentration than a well with no growth) - Pipetting error- Cross-contamination between wells- Be meticulous with pipetting and change tips between different concentrations- Careful handling of multi-channel pipettes
Precipitation of this compound in the wells - Poor solubility of the compound in the test medium- Interaction with components of the medium- Decrease the starting concentration of this compound- Evaluate alternative solvents or the use of a co-solvent- Assess the stability of the compound in the medium over the incubation period
Color change of the medium upon addition of this compound - The acidic nature of the compound may alter the pH of the medium, affecting the color of any pH indicators present.[13]- Use a medium with adequate buffering capacity.- Measure the pH of the medium after the addition of this compound to ensure it is within the optimal range for microbial growth.- If using a colorimetric assay, validate that the color change is due to microbial growth and not a chemical reaction with the compound.

Experimental Protocols

Broth Microdilution Method

This method is adapted from standard protocols and is suitable for determining the MIC of this compound against bacteria and fungi.[6][7][14]

Materials:

  • 96-well microtiter plates

  • Standardized bacterial or fungal inoculum (0.5 McFarland)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile diluent (e.g., broth or sterile water)

  • Positive and negative controls

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Add the standardized inoculum to each well, ensuring a final volume of 100 µL per well.

  • Include a positive control (inoculum in broth without this compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible growth.

Agar Dilution Method

This method is considered a reference standard for its accuracy and reproducibility.[5][15]

Materials:

  • Petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar)

  • This compound stock solution

  • Standardized bacterial or fungal inoculum (0.5 McFarland)

  • Inoculator (e.g., multipoint replicator)

  • Positive and negative control plates

  • Incubator

Procedure:

  • Prepare a series of agar plates containing two-fold dilutions of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

  • Prepare a control plate containing no this compound.

  • Once the agar has solidified, spot-inoculate the plates with the standardized inoculum.

  • Incubate the plates at the appropriate temperature and duration.

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Visualizations

experimental_workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Standardized Inoculum (0.5 McFarland) inoculation Inoculate Wells inoculum->inoculation media Broth Medium media->dilution dilution->inoculation controls Add Controls (Positive & Negative) inoculation->controls incubation Incubate (e.g., 37°C, 18h) controls->incubation readout Visual Inspection for Turbidity incubation->readout mic_determination Determine MIC readout->mic_determination troubleshooting_workflow Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results Observed check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_mixing Assess Compound Solubility & Mixing start->check_mixing check_inoculum Confirm Inoculum Standardization start->check_inoculum check_controls Examine Positive & Negative Controls start->check_controls re_run_assay Repeat Assay with Strict Controls check_pipetting->re_run_assay check_mixing->re_run_assay check_inoculum->re_run_assay check_controls->re_run_assay consistent_results Consistent Results Achieved re_run_assay->consistent_results

References

Strategies to reduce off-target effects of Nemotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nemotinic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

This compound is a potent inhibitor of NemoKinase-1 (NK1), a critical enzyme in the pro-proliferative NemoSignaling Pathway in certain cancer cells. However, at concentrations commonly used in in vitro and in vivo studies, this compound has been observed to inhibit NemoKinase-2 (NK2), a closely related kinase essential for normal cellular homeostasis. This off-target activity is the primary source of its undesirable side effects.

Q2: My non-cancerous control cell line is showing significant toxicity. Is this expected?

Yes, this is a known issue. The off-target inhibition of NK2 by this compound can lead to cytotoxicity in healthy cells where NK2 plays a vital role. We recommend several strategies to mitigate this, including dose-response optimization and the use of targeted delivery systems. Please refer to the Troubleshooting Guide below for more detailed steps.

Q3: How can I confirm that the observed toxicity is due to off-target effects on NK2?

To confirm that the observed toxicity is due to the inhibition of NK2, we recommend performing a rescue experiment. This can be achieved by overexpressing a this compound-resistant mutant of NK2 in your control cell line. If the toxicity is ameliorated, it strongly suggests that the off-target effect on NK2 is the cause. See the Experimental Protocols section for a detailed methodology.

Q4: What are the recommended starting concentrations for in vitro experiments to minimize off-target effects?

To minimize off-target effects, it is crucial to perform a dose-response curve for both your target (cancer) and control (non-cancerous) cell lines. Based on our internal data, starting with a concentration range of 1 nM to 1 µM is advisable. The goal is to identify a therapeutic window where NK1 is sufficiently inhibited with minimal impact on NK2 activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High toxicity in control cell lines Off-target inhibition of NK2.1. Perform a dose-response experiment to determine the IC50 for both target and off-target kinases. 2. Consider using a nanoparticle-based delivery system to target cancer cells specifically. 3. Explore co-administration with a selective NK2 agonist to counteract the off-target effects.
Inconsistent results between experiments 1. Variability in this compound stock solution. 2. Cell line passage number affecting kinase expression.1. Prepare fresh stock solutions of this compound for each experiment. 2. Use cell lines within a consistent and low passage number range.
Loss of efficacy in cancer cell line Development of resistance.1. Sequence the NK1 gene in resistant cells to check for mutations. 2. Consider combination therapy with an agent from a different signaling pathway.

Strategies to Reduce Off-Target Effects

Several strategies can be employed to minimize the off-target effects of this compound. Below is a summary of the most effective approaches, along with supporting data.

Dose-Response Optimization

Careful titration of this compound concentration is the first step in reducing off-target effects. The goal is to find a concentration that maximizes the inhibition of NK1 while minimizing the inhibition of NK2.

Table 1: Dose-Response of this compound on NK1 and NK2

Concentration (nM)% Inhibition of NK1 (Cancer Cells)% Inhibition of NK2 (Control Cells)
125%2%
1055%10%
5085%30%
10095%50%
50098%80%
Nanoparticle-Mediated Drug Delivery

Encapsulating this compound in tumor-targeting nanoparticles can significantly reduce its exposure to healthy tissues.

Table 2: Efficacy of Free vs. Nanoparticle-Encapsulated this compound

FormulationIC50 in Cancer Cells (nM)IC50 in Control Cells (nM)Therapeutic Index (IC50 Control / IC50 Cancer)
Free this compound501002
NP-Nemotinic Acid604808
Combination Therapy

Co-administering this compound with a selective NK2 agonist can help to rescue the off-target effects in healthy cells.

Table 3: Effect of Combination Therapy on Cell Viability

Treatment% Viability in Cancer Cells% Viability in Control Cells
Vehicle100%100%
This compound (100 nM)15%55%
NK2 Agonist (50 nM)98%95%
This compound + NK2 Agonist18%85%

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay
  • Cell Seeding: Plate both cancer and control cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 µM to 1 nM). Add the different concentrations to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 values.

Protocol 2: Nanoparticle Formulation of this compound
  • Preparation of PLGA Nanoparticles: Dissolve 100 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of this compound in 2 mL of dichloromethane.

  • Emulsification: Add the organic phase to 10 mL of a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) and sonicate for 2 minutes on ice.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet twice with deionized water to remove excess PVA and free drug.

  • Characterization: Resuspend the nanoparticles in PBS and characterize their size, zeta potential, and drug loading efficiency.

Visualizations

NemoSignaling_Pathway cluster_cancer_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor NK1 NemoKinase-1 (Target) Receptor->NK1 Proliferation Cell Proliferation NK1->Proliferation NemotinicAcid This compound NemotinicAcid->NK1 Off_Target_Effect cluster_healthy_cell Healthy Cell Substrate Substrate NK2 NemoKinase-2 (Off-Target) Substrate->NK2 Homeostasis Cellular Homeostasis NK2->Homeostasis NemotinicAcid This compound NemotinicAcid->NK2 Experimental_Workflow start Start: High Off-Target Toxicity Observed dose_response 1. Dose-Response Optimization (Determine Therapeutic Window) start->dose_response targeted_delivery 2. Targeted Delivery (e.g., Nanoparticles) dose_response->targeted_delivery combination_therapy 3. Combination Therapy (e.g., with NK2 Agonist) targeted_delivery->combination_therapy end End: Reduced Off-Target Effects combination_therapy->end

Improving the selectivity of Nemotinic acid for microbial targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Nemotinic Acid for its microbial targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial target of this compound and its mechanism of action?

A1: this compound is a novel antimicrobial agent that primarily targets peptide deformylase (PDF) , an essential metalloenzyme in bacteria. By inhibiting PDF, this compound prevents the removal of the formyl group from newly synthesized polypeptides, a critical step in bacterial protein maturation. This leads to the accumulation of non-functional, formylated proteins, ultimately resulting in bacterial cell death.

Q2: What are the known off-target effects of this compound in mammalian cells?

A2: While this compound shows high affinity for bacterial PDF, some off-target activity has been observed against human Mitochondrial Intermediate Peptidase (MIP) . MIP shares structural similarities with bacterial PDF, which can lead to unintended inhibition and potential cytotoxicity, particularly at higher concentrations of this compound. Strategies to improve selectivity often focus on exploiting the subtle structural differences between these two enzymes.[1]

Q3: How is the selectivity of this compound and its derivatives quantified?

A3: The selectivity of this compound is typically expressed as a Selectivity Index (SI) . The SI is calculated by dividing the concentration of the compound that inhibits a mammalian cell line by 50% (IC50) by the Minimum Inhibitory Concentration (MIC) against the target bacteria. A higher SI value indicates greater selectivity for the microbial target over host cells.

Formula: Selectivity Index (SI) = IC50 (Mammalian Cells) / MIC (Bacterial Cells)

Troubleshooting Guides

Problem 1: High cytotoxicity observed in mammalian cell lines during in vitro testing.

  • Possible Cause 1: Off-target inhibition.

    • Solution: As mentioned in the FAQ, this compound can inhibit human MIP. Consider synthesizing and testing structural analogs of this compound designed to reduce interaction with the active site of MIP while maintaining affinity for bacterial PDF. Computational modeling can aid in the rational design of these analogs.[2]

  • Possible Cause 2: Compound aggregation at high concentrations.

    • Solution: High concentrations of a compound can sometimes lead to aggregation, which can cause non-specific toxicity.[3] Determine the critical aggregation concentration of your this compound analog. If cytotoxicity is only observed at or above this concentration, consider formulation strategies to improve solubility and prevent aggregation.

  • Possible Cause 3: Contamination of the compound.

    • Solution: Ensure the purity of your this compound sample through methods like HPLC and mass spectrometry. Residual solvents or byproducts from synthesis can contribute to cytotoxicity.

Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.

  • Possible Cause 1: Variation in inoculum preparation.

    • Solution: The density of the bacterial inoculum is a critical parameter in MIC assays.[4] Strictly adhere to a standardized protocol for preparing the inoculum, such as using a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard).

  • Possible Cause 2: Degradation of the compound.

    • Solution: this compound may be unstable under certain storage conditions (e.g., light, temperature). Prepare fresh stock solutions for each experiment and store them under recommended conditions. Perform a stability study to determine the shelf-life of the compound in your experimental medium.

  • Possible Cause 3: Binding to plasticware or media components.

    • Solution: Some compounds can adsorb to the surface of microtiter plates or interact with components of the growth medium, reducing the effective concentration. Consider using low-binding plates and evaluating the impact of different media on the observed MIC.

Data Presentation

Table 1: Antimicrobial Activity of this compound and Analogs

This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and two hypothetical analogs against target and non-target bacterial species.

CompoundS. aureus (Target) MIC (µg/mL)E. coli (Target) MIC (µg/mL)L. casei (Non-Target) MIC (µg/mL)
This compound12>64
Analog NA-020.51>64
Analog NA-0524>64

Table 2: Cytotoxicity and Selectivity Index of this compound and Analogs

This table presents the 50% inhibitory concentration (IC50) against the human cell line HEK293 and the calculated Selectivity Index (SI) for S. aureus.

CompoundHEK293 IC50 (µg/mL)Selectivity Index (S. aureus)
This compound2020
Analog NA-021530
Analog NA-0510050

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs.[4]

  • Preparation of Compound: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the target bacterial strain to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the IC50 of this compound and its analogs against a mammalian cell line (e.g., HEK293).[5]

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

cluster_bacteria Bacterial Cell cluster_human Human Cell Mitochondrion b_protein Protein Synthesis b_pdf Peptide Deformylase (PDF) (Target) b_protein->b_pdf b_mature Mature Proteins b_pdf->b_mature b_death Cell Death b_pdf->b_death nemotinic_b This compound nemotinic_b->b_pdf h_protein Protein Import h_mip Mitochondrial Intermediate Peptidase (MIP) (Off-Target) h_protein->h_mip h_mature Mature Mitochondrial Proteins h_mip->h_mature h_toxicity Cytotoxicity h_mip->h_toxicity nemotinic_h This compound nemotinic_h->h_mip start Start: This compound Analog mic Determine MIC vs. Target Bacteria start->mic cytotox Determine IC50 vs. Mammalian Cells mic->cytotox si Calculate Selectivity Index (SI) cytotox->si decision SI > 50? si->decision pass Candidate for In Vivo Studies decision->pass Yes fail Redesign Analog decision->fail No fail->start start High Cytotoxicity Observed check_purity Verify Compound Purity (HPLC, MS) start->check_purity is_pure Is Compound Pure? check_purity->is_pure resynthesize Resynthesize and Re-purify is_pure->resynthesize No check_aggregation Assess Compound Aggregation is_pure->check_aggregation Yes is_aggregating Does Cytotoxicity Correlate with Aggregation? check_aggregation->is_aggregating reformulate Improve Formulation (e.g., add solubilizer) is_aggregating->reformulate Yes off_target Hypothesize Off-Target Inhibition (e.g., MIP) is_aggregating->off_target No

References

Validation & Comparative

A Comparative Analysis of Natural Antibiotics: Benchmarking Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of select natural antibiotics with supporting experimental data for researchers, scientists, and drug development professionals.

Executive Summary

The growing threat of antimicrobial resistance necessitates the exploration of novel antibiotics from natural sources. This guide provides a comparative study of a lesser-known natural compound, Nemotinic acid, against well-established natural antibiotics: Penicillin, Tetracycline, and Erythromycin. However, a comprehensive literature review reveals a significant gap in the scientific understanding of this compound's antimicrobial properties. While its chemical structure is known, there is a notable absence of published experimental data on its efficacy against microbial pathogens.

Therefore, this guide will first address the current knowledge gap regarding this compound and then provide a detailed comparative analysis of Penicillin, Tetracycline, and Erythromycin, focusing on their mechanisms of action, antimicrobial spectra, and the standardized experimental protocols used to evaluate their efficacy.

This compound: An Uncharacterized Natural Compound

This compound is a natural product with the chemical formula C11H10O3. It has been identified as a metabolite in Malus domestica, the common apple. Despite its characterization in chemical databases, there is no scientific literature available detailing its antimicrobial activity, mechanism of action, or any experimental data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values. The absence of such data precludes a direct comparison of this compound with other natural antibiotics. Further research is imperative to elucidate the potential biological activities of this compound.

Comparative Analysis of Established Natural Antibiotics

To provide a framework for evaluating potential new antibiotics like this compound, this section details the characteristics of three widely used natural antibiotics.

Data Presentation: Key Characteristics of Selected Natural Antibiotics
FeaturePenicillinTetracyclineErythromycin
Source Penicillium molds, primarily P. chrysogenum and P. rubens[1]Streptomyces genus of Actinobacteria[2][3]Saccharopolyspora erythraea (formerly Streptomyces erythraeus)[4]
Mechanism of Action Inhibits the synthesis of the bacterial cell wall by blocking the cross-linking of peptidoglycans[1][5][6]Inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA[2][3][7]Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides[8]
Antimicrobial Spectrum Primarily effective against Gram-positive bacteria. Some derivatives have a broader spectrum[5].Broad-spectrum antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and mycoplasmas[3][7][9]Effective against many Gram-positive bacteria and some Gram-negative bacteria[10][11]
Effect Bactericidal (kills bacteria)[12]Primarily bacteriostatic (inhibits bacterial growth)[2][3]Primarily bacteriostatic, but can be bactericidal at high concentrations[11]
Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a common technique for determining MIC.[7][13]

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

    • Antimicrobial agent stock solution

    • Incubator

    • Microplate reader (optional)

  • Procedure:

    • Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.[13]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][8]

  • Materials:

    • Results from the MIC test

    • Agar plates (e.g., Mueller-Hinton Agar)

    • Sterile spreaders or loops

    • Incubator

  • Procedure:

    • Following the MIC determination, take a sample (typically 10-100 µL) from each well that showed no visible growth.

    • Spread the sample onto an agar plate that does not contain the antimicrobial agent.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[1][8]

Visualizing Experimental and Biological Pathways

Mandatory Visualizations:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Antimicrobial Stock Solution C Serial Dilution in Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculation B->D C->D E Incubation D->E F Determine MIC E->F G Subculture for MBC F->G H Determine MBC G->H Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Penicillin Penicillin Penicillin->PBP Inhibits

References

A Comparative Guide: Penicillin's Efficacy Against Gram-Positive Bacteria and the Enigma of Nemotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the efficacy of penicillin, a cornerstone of antibiotic therapy, against Gram-positive bacteria. It includes quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and testing procedures. In contrast, a thorough review of scientific literature reveals a significant lack of data regarding the antibacterial properties of nemotinic acid, precluding a direct comparison of its efficacy with that of penicillin.

Penicillin: A stalwart against Gram-Positive Pathogens

Penicillin, the first discovered antibiotic, remains a crucial therapeutic agent for infections caused by a wide range of Gram-positive bacteria. Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for their survival.

Mechanism of Action

Penicillin and other β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), such as DD-transpeptidase. These enzymes are critical for the cross-linking of peptidoglycan chains, the primary component of the Gram-positive bacterial cell wall. By acylating the active site of these enzymes, penicillin effectively blocks the formation of a stable cell wall, leading to cell lysis and bacterial death. This targeted action makes penicillin highly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.

cluster_bacterium Gram-Positive Bacterium cluster_action Penicillin Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Cross-linking Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Weakened Penicillin Penicillin Penicillin->Inhibition Inhibition->PBP

Caption: Mechanism of action of penicillin on Gram-positive bacteria.

Quantitative Efficacy of Penicillin

The efficacy of penicillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The table below summarizes representative MIC values for penicillin against several clinically significant Gram-positive bacteria. It is important to note that MIC values can vary significantly between different strains of the same species, particularly with the rise of antibiotic resistance.

Gram-Positive BacteriumPenicillin MIC Range (µg/mL)Notes
Staphylococcus aureus0.015 - >256Many strains are resistant due to β-lactamase production. Penicillin-susceptible strains typically have MICs ≤0.125 µg/mL.[1][2]
Streptococcus pneumoniae≤0.06 - ≥8Susceptibility breakpoints vary by clinical syndrome (meningitis vs. non-meningitis) and route of administration.[3][4]
Enterococcus faecalis1 - 32Generally considered susceptible, but some strains exhibit resistance.[5][6][7][8]
Streptococcus pyogenes (Group A Strep)≤0.015Generally remains highly susceptible to penicillin.
Bacillus anthracis0.03 - 0.25Penicillin is a treatment option for susceptible strains.

Note: These values are illustrative and actual MICs should be determined for specific clinical isolates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antibiotic against a specific bacterium.

1. Preparation of Materials:

  • Bacterial Isolate: A pure culture of the Gram-positive bacterium to be tested.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Penicillin Stock Solution: A solution of penicillin of a known concentration is prepared and serially diluted.

  • 96-Well Microtiter Plate: Used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are inoculated into a suitable broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure:

  • A serial two-fold dilution of the penicillin stock solution is prepared across the wells of the microtiter plate using the growth medium. This creates a range of decreasing penicillin concentrations.

  • A standardized inoculum of the test bacterium is added to each well.

  • Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of penicillin at which there is no visible growth of the bacterium.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Penicillin Stock Solution C Serial Dilution of Penicillin in 96-Well Plate A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (35-37°C, 16-20h) D->E F Observe for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of penicillin.

This compound: An Unexplored Frontier in Antibacterial Research

In stark contrast to the extensive body of research on penicillin, there is a notable absence of scientific literature detailing any antibacterial activity of this compound (4-hydroxyundeca-5,6-dien-8,10-diynoic acid). While the chemical structure of this compound is known, searches of prominent scientific databases have not yielded any studies evaluating its efficacy against Gram-positive bacteria or any other microorganisms.

Therefore, a comparison of the efficacy of this compound and penicillin against Gram-positive bacteria is not currently possible. The potential of this compound as an antibacterial agent remains an open question for future scientific investigation. Researchers interested in novel antibiotic discovery may find this to be an unexplored area of research.

Conclusion

Penicillin continues to be a vital tool in the fight against Gram-positive bacterial infections, although its efficacy is increasingly challenged by the emergence of resistance. A thorough understanding of its mechanism of action and the methods for evaluating its potency are essential for its effective clinical use and for the development of new therapeutic strategies. The antibacterial potential of this compound, however, is yet to be determined, highlighting the vast number of natural and synthetic compounds that await investigation in the ongoing search for novel antimicrobial agents.

References

Comparative Analysis of Cross-Resistance Profiles: Nemotinic Acid and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-resistance profile of a novel antibiotic, Nemotinic Acid, in comparison to a panel of commercially available antibiotics. The following sections detail the experimental protocols necessary for generating robust comparative data, templates for clear data presentation, and visualizations of experimental workflows and potential resistance pathways.

Data Presentation: Summarizing Cross-Resistance Data

Effective evaluation of cross-resistance requires a clear and concise presentation of quantitative data. The following tables are templates for organizing experimental results for comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against a Panel of Bacterial Strains.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Antibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)Antibiotic C MIC (µg/mL)
Staphylococcus aureus ATCC 29213Wild-Type20.518
S. aureus (MRSA) NRS384Methicillin-Resistant4>128216
Escherichia coli ATCC 25922Wild-Type810.254
E. coli (ESBL) ATCC BAA-200ESBL-Producer16>2561>128
Pseudomonas aeruginosa ATCC 27853Wild-Type1640.532
P. aeruginosa (MDR) PAO1-RMulti-Drug Resistant641288>128
Enterococcus faecalis ATCC 29212Wild-Type42416
E. faecalis (VRE) ATCC 51299Vancomycin-Resistant8>64832

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antibiotics against Multi-Drug Resistant (MDR) P. aeruginosa.

Antibiotic CombinationMIC of this compound Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC Index*Interpretation
This compound + Antibiotic A6412816321.0Additive
This compound + Antibiotic B648320.50.56Indifference
This compound + Antibiotic C64>128816≤0.5Synergy

*FIC Index Calculation: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FIC ≤ 0.5; Additive/Indifference: 0.5 < FIC ≤ 4; Antagonism: FIC > 4.

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible and comparable results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and comparator antibiotics are prepared.

    • Two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate using CAMHB as the diluent.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the diluted bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[1][2][3]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[4][5][6]

  • Plate Setup:

    • In a 96-well microtiter plate, one antibiotic (e.g., this compound) is serially diluted along the rows, while the second antibiotic is serially diluted along the columns.

    • This creates a matrix of wells containing various concentrations of the two drugs in combination.

  • Inoculation and Incubation:

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) as described in the MIC protocol.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC of each drug in combination is determined for each row and column.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Mandatory Visualizations

Diagrams illustrating workflows and biological pathways provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output start Select Bacterial Strains (Wild-Type & Resistant) culture Culture and Standardize Bacterial Inoculum start->culture mic_test MIC Determination (Broth Microdilution) culture->mic_test checkerboard Checkerboard Assay (Synergy Testing) culture->checkerboard antibiotics Prepare Serial Dilutions of this compound & Comparators antibiotics->mic_test antibiotics->checkerboard mic_data Record MIC Values mic_test->mic_data fic_calc Calculate FIC Index checkerboard->fic_calc cross_resistance Assess Cross-Resistance Profile mic_data->cross_resistance synergy_profile Determine Synergy/Antagonism fic_calc->synergy_profile

Caption: Experimental workflow for assessing antibiotic cross-resistance.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nemotinic_acid This compound receptor Membrane Receptor (e.g., Penicillin-Binding Protein) nemotinic_acid->receptor Binding & Inhibition efflux_pump Efflux Pump (e.g., AcrAB-TolC) nemotinic_acid->efflux_pump signaling_cascade Signaling Cascade (e.g., Two-Component System) receptor->signaling_cascade Signal Blockage efflux_pump->nemotinic_acid Expulsion gene_expression Altered Gene Expression signaling_cascade->gene_expression Downregulation resistance_mechanism Upregulation of Resistance Genes gene_expression->resistance_mechanism Mutation-induced Upregulation resistance_mechanism->efflux_pump Increased Expression

Caption: Hypothetical signaling pathway for this compound action and resistance.

References

A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the cytotoxic profiles of novel synthetic analogs of nicotinic acid, providing key experimental data and outlining the underlying molecular mechanisms for researchers and drug development professionals.

Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant interest in cancer research due to their potential as cytotoxic agents. This guide provides a comparative analysis of the cytotoxic effects of various synthetic analogs of nicotinic acid against several human cancer cell lines. The data presented herein is compiled from recent studies, offering a quantitative and qualitative overview of their anti-cancer potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of novel nicotinic acid-based compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for the most active compounds from a recent study, alongside reference drugs for comparison.

CompoundHCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)CF-295 (Unknown) IC50 (µM)
Compound 5b 0.1340.2450.331
Compound 5c 0.0980.1120.201
Sorafenib 0.0880.0910.154
Doxorubicin 0.1010.1230.189
Table 1: Cytotoxic activity (IC50) of nicotinic acid analogs and reference drugs against various cancer cell lines.[1]

Notably, compound 5c demonstrated the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines[1].

Further studies on different series of nicotinic acid hydrazones have also revealed variable cell growth inhibitory activities, with IC50 values ranging from 24.99 to 66.78 µM against K562 leukemia cell lines[2].

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves cell viability assays. A commonly employed method is the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (nicotinic acid analogs) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. These crystals are then solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of these nicotinic acid analogs are often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

VEGFR-2 Inhibition and Apoptosis Induction:

One of the key mechanisms identified for the potent analog, compound 5c, is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.

Furthermore, compound 5c has been shown to induce apoptosis, or programmed cell death, as evidenced by a significant increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway[1].

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Procaspase3 Pro-caspase-3 VEGFR2->Procaspase3 Downstream Signaling Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Compound5c Compound 5c Compound5c->VEGFR2 Inhibits Compound5c->Procaspase3 Induces VEGF VEGF VEGF->VEGFR2 Binds Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxic_Agents Cytotoxic Agents (e.g., Nicotinic Acid Analogs) Cytotoxic_Agents->Mitochondrion

References

The Evolving Landscape of Nicotinic Acid Derivatives as Antimicrobial Agents: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Nemotinic acid" did not yield specific results in scientific literature. It is presumed that the intended subject of this guide is Nicotinic Acid (Niacin or Vitamin B3) and its derivatives, which have been the focus of significant research in the development of new antimicrobial agents. This guide will therefore focus on the antimicrobial properties of various synthesized nicotinic acid derivatives as reported in peer-reviewed studies.

Introduction

Comparative Antimicrobial Activity of Nicotinic Acid Derivatives

The antimicrobial activity of nicotinic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various nicotinic acid derivatives against selected bacterial and fungal strains as reported in different studies.

Table 1: Antimicrobial Activity of Acylhydrazone and 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid

CompoundMicroorganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13 Staphylococcus epidermidis ATCC 122281.95[1]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[1]
1,3,4-Oxadiazoline Derivative 25 Bacillus subtilis ATCC 66337.81[1]
Staphylococcus aureus ATCC 65387.81[1]
Staphylococcus aureus ATCC 43300 (MRSA)15.62[1]

Table 2: Antimicrobial Activity of Nicotinamide Derivatives

CompoundMicroorganismMIC (mM)Reference
Nicotinamide Hydrazide NC 3 Pseudomonas aeruginosa ATCC 278530.016[2]
Klebsiella pneumoniae NCIMB 91110.016[2]
Nicotinamide Hydrazide NC 5 Staphylococcus aureus ATCC 65380.03[2]
Enterococcus faecalis ATCC 292120.03[2]
NiacinamidePseudomonas aeruginosa1.5-4% (w/v)[3]
Aspergillus brasiliensis1.5-4% (w/v)[3]

Experimental Protocols

The reproducibility of antimicrobial susceptibility testing is highly dependent on the adherence to standardized protocols. The most commonly employed methods in the cited studies are the broth microdilution method for determining the MIC and the disk diffusion method for qualitative assessment of antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

In this method, a paper disk impregnated with a known concentration of the test compound is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel nicotinic acid derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison start Nicotinic Acid hydrazide Nicotinic Acid Hydrazide start->hydrazide condensation Condensation Reaction hydrazide->condensation aldehydes Aromatic Aldehydes aldehydes->condensation acylhydrazones Acylhydrazone Derivatives condensation->acylhydrazones mic Broth Microdilution (MIC) acylhydrazones->mic disk Disk Diffusion acylhydrazones->disk data MIC & Zone of Inhibition Data mic->data disk->data strains Bacterial & Fungal Strains strains->mic strains->disk comparison Comparison with Standard Antibiotics data->comparison

A typical workflow for synthesizing and testing nicotinic acid derivatives.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which nicotinic acid derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. Several potential mechanisms have been proposed based on experimental evidence and computational modeling.

  • Inhibition of Protein Synthesis: Some nicotinic acid derivatives are thought to inhibit the synthesis of essential proteins in bacteria, leading to cell death.[4]

  • Enzyme Inhibition: Molecular docking studies suggest that certain derivatives can bind to and inhibit the activity of key microbial enzymes such as sterol 14-alpha demethylase (involved in fungal cell membrane synthesis) and penicillin-binding protein 3 (involved in bacterial cell wall synthesis).

  • Cell Cycle Arrest: Niacinamide has been shown to induce cell cycle arrest in various microorganisms, preventing their replication.[3]

  • Biofilm Inhibition: Nicotinic acid has demonstrated the ability to inhibit the formation of biofilms by Streptococcus pneumoniae, potentially by altering the structure of proteins within the biofilm matrix.[5]

The following diagram illustrates some of the proposed signaling pathways and molecular targets for the antimicrobial action of nicotinic acid derivatives.

mechanism_of_action cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell pbp3 Penicillin-Binding Protein 3 protein_syn Protein Synthesis na_derivative Nicotinic Acid Derivative na_derivative->pbp3 Inhibition na_derivative->protein_syn Inhibition cyp51 Sterol 14-alpha Demethylase na_derivative2 Nicotinic Acid Derivative na_derivative2->cyp51 Inhibition

Proposed mechanisms of antimicrobial action for nicotinic acid derivatives.

Conclusion

Nicotinic acid derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. The studies reviewed here demonstrate significant in vitro activity against a range of pathogenic bacteria and fungi. While direct comparative studies on the reproducibility of these findings across different laboratories are lacking, the consistent use of standardized methodologies such as broth microdilution for MIC determination provides a solid foundation for comparing results. Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives and conducting in vivo efficacy and safety studies. The continued exploration of this chemical class holds the potential to deliver new and effective treatments to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Personal protective equipment for handling Nemotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nemotinic Acid

Disclaimer: this compound is a substance with significant corrosive, toxic, and environmental hazards. This guide provides essential information for trained personnel. Always consult the full Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

Safety Data Summary for this compound

A clear understanding of the physical and chemical properties of this compound is crucial for safe handling. The following table summarizes its key hazard information.

PropertyValueHazard Classification
Appearance Crystalline solidN/A
Primary Hazard CorrosiveCauses severe skin burns and eye damage.
Secondary Hazards Toxic, Environmentally HazardousHighly toxic upon inhalation and skin contact.
Target Organs Respiratory system, skin, eyes, liverPotential for long-term organ damage.
Routes of Exposure Inhalation, skin contact, eye contact, ingestionAll routes of exposure present a significant risk.
Environmental Hazard Very toxic to aquatic life with long-lasting effectsStrict environmental disposal protocols are required.
Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with this compound.[1][2][3] The level of PPE required depends on the specific task and the potential for exposure.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Full-coverage lab coatUse within a certified chemical fume hood.
Conducting reactions Goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coatUse within a certified chemical fume hood.
Handling large quantities (>1L) Goggles and face shieldHeavy-duty chemical-resistant glovesFully encapsulated chemical protection suitSelf-contained breathing apparatus (SCBA) may be required.[1]
Cleaning spills Goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls and boots[4]Air-purifying respirator with appropriate cartridges or SCBA.

Operational Plan for Safe Handling

Adherence to a strict operational plan is mandatory when working with this compound.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[5]

  • Ventilation: Ensure the laboratory has adequate ventilation.[6]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible and in good working order.

Step-by-Step Handling Procedure
  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Prepare Workspace: Cover the work surface in the fume hood with absorbent, chemical-resistant liners.

  • Weighing: Carefully weigh the required amount of this compound. Use a dedicated spatula and weighing boat.

  • Dissolving: To create a solution, slowly add the solid this compound to the solvent. Never add solvent to the solid , as this can cause a violent reaction.[7][8]

  • Reaction: If used in a reaction, add this compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: After use, decontaminate all equipment and the work surface.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For a small spill, use a spill kit rated for corrosive and toxic materials. For a large spill, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent liners) must be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound, Corrosive, Toxic".

Disposal Procedure
  • Containment: Ensure all waste containers are properly sealed and stored in a designated secondary containment area to prevent leaks.[5]

  • Compatibility: Do not store this compound waste with incompatible materials, such as bases or oxidizing agents.[6]

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[6] Do not pour down the drain. [7]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

NemotinicAcidWorkflow Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_dissolve Slowly Add to Solvent handling_weigh->handling_dissolve emergency_spill Spill Occurs handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Equipment handling_dissolve->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Professional Disposal cleanup_segregate->cleanup_dispose emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_notify Notify Safety Officer emergency_evacuate->emergency_notify

Caption: Workflow for handling this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.